HA-1004
Descripción
structure given in first source
Propiedades
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDNBFMSVMUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919543 | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91742-10-8 | |
| Record name | N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91742-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of HA-1004 on Protein Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a potent, cell-permeable inhibitor of serine/threonine protein kinases. This technical guide delves into the core mechanism of action of this compound, with a specific focus on its interaction with protein kinases. It provides a comprehensive overview of its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction
Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is implicated in a multitude of diseases, making them attractive targets for therapeutic intervention. This compound has been identified as a competitive inhibitor of cyclic nucleotide-dependent protein kinases, exhibiting a range of physiological effects, most notably vasodilation. Understanding the precise molecular interactions and the broader selectivity of this compound is crucial for its application as a research tool and for the development of more specific kinase inhibitors.
Mechanism of Action of this compound
This compound primarily functions as an ATP-competitive inhibitor of protein kinases. This means it binds to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. This mode of action is common for many kinase inhibitors.
The isoquinoline sulfonamide scaffold of this compound is a key structural feature that enables its interaction with the kinase active site. The specificity of this compound for certain kinases over others is determined by the specific amino acid residues lining the ATP-binding pocket and the conformational state of the kinase.
dot
Caption: ATP-Competitive Inhibition by this compound.
Quantitative Data on Kinase Inhibition
The inhibitory activity of this compound has been quantified against several protein kinases. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Kinase Target | Ki (μM) | IC50 (μM) | Notes |
| Cyclic GMP-dependent Protein Kinase (PKG) | 1.4[1] | - | Potent inhibition. |
| Cyclic AMP-dependent Protein Kinase (PKA) | 2.3[1] | - | Potent inhibition. |
| Myosin Light Chain Kinase (MLCK) | - | >100 (little effect)[1] | Low potency. |
| Protein Kinase C (PKC) | - | ~170 (for calcitriol-induced differentiation) | Moderate to low potency. |
Signaling Pathways Modulated by this compound
This compound's primary physiological effect, vasodilation, is mediated through its inhibition of PKA and PKG. These kinases are central to the signaling pathways that regulate smooth muscle relaxation.
PKA-Mediated Vasodilation Pathway
Activation of β-adrenergic receptors in vascular smooth muscle cells leads to an increase in intracellular cyclic AMP (cAMP). cAMP then activates PKA, which in turn phosphorylates several downstream targets that promote muscle relaxation. By inhibiting PKA, this compound can attenuate this signaling cascade.
dot
Caption: PKA-Mediated Vasodilation Pathway and this compound Inhibition.
PKG-Mediated Vasodilation Pathway
Nitric oxide (NO) and natriuretic peptides stimulate the production of cyclic GMP (cGMP), which activates PKG. PKG then phosphorylates targets that lead to a decrease in intracellular calcium and desensitization of the contractile machinery to calcium, resulting in vasodilation. This compound's inhibition of PKG can interfere with this process.
dot
Caption: PKG-Mediated Vasodilation Pathway and this compound Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the inhibitory activity of this compound against a purified protein kinase, such as PKA or PKG, using a radiometric assay.
Materials:
-
Purified protein kinase (e.g., PKA, PKG)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase, its peptide substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the kinase for ATP is known.
dot
Caption: Workflow for a Radiometric Kinase Inhibition Assay.
Western Blot Analysis of Substrate Phosphorylation in Cells
This protocol outlines a general method to assess the effect of this compound on the phosphorylation of a specific kinase substrate in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Stimulating agent (e.g., a β-adrenergic agonist to activate PKA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Stimulate the cells with an appropriate agonist to induce the phosphorylation of the target substrate.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, or run a parallel gel.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Conclusion
This compound serves as a valuable pharmacological tool for studying the roles of PKA and PKG in various cellular processes. Its ATP-competitive mechanism of action and its inhibitory effects on these key kinases are well-characterized. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this compound and to aid in the development of more selective and potent kinase inhibitors for therapeutic applications. Further research, including comprehensive kinome profiling, will be beneficial in fully elucidating the selectivity of this compound and identifying potential off-target effects.
References
The Function of HA-1004 in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
HA-1004, an isoquinolinesulfonamide derivative, functions as a competitive inhibitor of several protein kinases, thereby modulating a range of cellular signaling pathways. Its primary mechanism of action involves the inhibition of cyclic nucleotide-dependent protein kinases, namely cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA).[1] Additionally, this compound exhibits inhibitory effects on Protein Kinase C (PKC) and acts as an intracellular calcium antagonist. These activities culminate in significant physiological responses, most notably the relaxation of vascular smooth muscle. This technical guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it influences.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against its primary kinase targets is summarized below. This data is crucial for designing experiments and interpreting results in the context of cellular signaling studies.
| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Organism/System | Reference |
| cGMP-dependent Protein Kinase (PKG) | 1.4 µM | - | Rabbit | [1] |
| cAMP-dependent Protein Kinase (PKA) | 2.3 µM | - | Rabbit | [1] |
| Protein Kinase C (PKC) | - | ~170 µM (inhibition of calcitriol-induced differentiation) | Human (HL-60 cells) |
Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in critical signaling cascades that regulate cellular processes such as muscle contraction, proliferation, and apoptosis.
Cyclic Nucleotide-Dependent Kinase Pathways
This compound directly inhibits PKA and PKG, which are key effectors of the second messengers cAMP and cGMP, respectively. In vascular smooth muscle, the inhibition of these kinases contributes to relaxation.
Intracellular Calcium Signaling
This compound functions as an intracellular calcium antagonist. It has been shown to relax vascular smooth muscle contracted by agents that increase intracellular calcium, suggesting it interferes with calcium-dependent signaling pathways downstream of calcium release.
Experimental Protocols
Protein Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a target protein kinase.
Materials:
-
Purified active protein kinase (e.g., PKA, PKG)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid (0.75%)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the purified protein kinase.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor (DMSO vehicle only).
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the kinase activity.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to this compound.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Agonist to induce Ca²⁺ mobilization (e.g., phenylephrine)
-
This compound
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)
Procedure:
-
Seed VSMCs on glass coverslips and grow to sub-confluence.
-
Prepare a Fura-2 AM loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye for 15-30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Perfuse the cells with a solution containing the agonist to induce an increase in [Ca²⁺]i and record the fluorescence changes.
-
After the response to the agonist, perfuse the cells with a solution containing both the agonist and this compound to observe its effect on [Ca²⁺]i.
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i.
Aortic Ring Contraction Assay
This ex vivo protocol is used to assess the vasorelaxant effects of this compound on isolated arterial segments.
Materials:
-
Thoracic aorta from a rabbit or rat
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed.
-
Apply a resting tension to the rings (e.g., 2 g) and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a stable contraction in the aortic rings using a vasoconstrictor agent.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension after each addition of this compound.
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC₅₀ value for this compound-induced relaxation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cellular response.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for dissecting the roles of PKA, PKG, and intracellular calcium in various cellular processes. Its well-characterized inhibitory profile makes it a useful agent for validating signaling pathways and identifying potential therapeutic targets. Further research could focus on elucidating its broader kinase selectivity profile and exploring its potential in preclinical models of diseases characterized by aberrant kinase activity or calcium signaling, such as cardiovascular and neurological disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such investigations and contribute to a deeper understanding of the multifaceted roles of this compound in cellular signaling.
References
HA-1004: A Technical Guide to a Serine/Threonine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a versatile serine/threonine kinase inhibitor with a primary mechanism of action centered on the inhibition of cyclic nucleotide-dependent protein kinases. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to support researchers and professionals in the fields of cell biology, pharmacology, and drug development in utilizing this compound as a research tool.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic sites of several serine/threonine kinases. Its primary targets are cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (cGK). By inhibiting these kinases, this compound disrupts downstream signaling cascades, leading to a variety of cellular effects, most notably smooth muscle relaxation and vasodilation.[1] Additionally, this compound has been shown to have inhibitory effects on protein kinase C (PKC) at higher concentrations.[2] It has also been observed to restore sensitivity to apoptosis in certain cancer cell lines through a PKA-independent mechanism.[3]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against key serine/threonine kinases is summarized in the table below. This data provides a quantitative basis for designing experiments and interpreting results.
| Kinase Target | Parameter | Value (µM) | Notes |
| cGMP-dependent protein kinase (cGK) | Ki | 1.4 | Potent inhibition.[1] |
| cAMP-dependent protein kinase (PKA) | Ki | 2.3 | Potent inhibition.[1] |
| Protein Kinase C (PKC) | IC50 | 170 | Moderate inhibition, based on antagonism of calcitriol-induced differentiation in HL-60 cells.[2] |
| Myosin Light Chain Kinase (MLCK) | - | Little to no effect | Indicates selectivity against this kinase.[1] |
Signaling Pathways
Vasodilation via the Rho-Kinase (ROCK) Pathway
This compound's vasodilatory effects are primarily mediated through its influence on the Rho-kinase (ROCK) signaling pathway, which regulates smooth muscle contraction. In a contracted state, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in phosphorylated myosin light chain (MLC), promoting the interaction of actin and myosin and resulting in muscle contraction. By inhibiting kinases that contribute to the activation of this pathway, this compound facilitates the dephosphorylation of MLC, leading to smooth muscle relaxation and vasodilation.
Caption: this compound promotes vasodilation by inhibiting the ROCK pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in vitro.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; specific antibodies for ELISA-based assays)
Procedure:
-
Prepare a series of dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the purified kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the extent of substrate phosphorylation using the chosen detection method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 or Ki value.
Cellular Assay: Assessment of Vasodilation in Aortic Rings
This protocol describes a method to evaluate the vasodilatory effects of this compound on isolated vascular tissue.
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rabbit)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Isometric force transducer and data acquisition system
-
Vasoconstrictor agent (e.g., phenylephrine)
-
This compound solutions of varying concentrations
Procedure:
-
Mount the aortic rings in the organ bath system and allow them to equilibrate under a resting tension.
-
Induce a stable contraction of the aortic rings by adding a vasoconstrictor agent (e.g., phenylephrine).
-
Once a plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the bath.
-
Record the changes in isometric tension after each addition of this compound.
-
Calculate the percentage of relaxation induced by this compound relative to the pre-contracted tension.
-
Plot the concentration-response curve and determine the EC50 value for this compound-induced vasodilation.
In Vivo Study: Morphine Withdrawal Model in Rats
This protocol details an in vivo application of this compound.[4]
Animal Model:
-
Male Sprague-Dawley rats.
Drug Administration:
-
This compound is administered at a dose of 40 nmol/day.[4]
-
The drug is infused using minipumps, delivering the solution at a rate of 1 µL/h.[4]
-
This compound is administered concurrently with morphine.[4]
Objective:
-
To antagonize the phosphorylation of ERK1/2 and tyrosine hydroxylase (TH) and inhibit the increase of noradrenaline conversion during morphine withdrawal.[4]
Logical Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of a kinase inhibitor like this compound, from initial screening to cellular characterization.
Caption: A streamlined workflow for kinase inhibitor characterization.
Conclusion
This compound is a valuable tool for studying cellular signaling pathways regulated by serine/threonine kinases, particularly PKA and cGK. Its well-characterized inhibitory effects on these kinases and its role in vasodilation make it a useful compound for research in cardiovascular physiology and pharmacology. Further investigation into its broader kinase selectivity and its effects in various cellular contexts will continue to enhance its utility as a chemical probe.
References
- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
HA-1004: A Technical Guide to Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a member of the isoquinolinesulfonamide class of compounds. Initially identified as a potent inhibitor of cyclic nucleotide-dependent protein kinases, it has been utilized as a valuable pharmacological tool to investigate the roles of these kinases in various cellular processes. This technical guide provides an in-depth overview of the known molecular targets of this compound, its binding affinities, the experimental methodologies used for these determinations, and the signaling pathways it modulates.
Core Targets and Binding Affinity
This compound primarily exhibits inhibitory activity against a subset of serine/threonine kinases. Its selectivity is most pronounced towards cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA). It is considered a weak inhibitor of Protein Kinase C (PKC) and its direct binding affinity for Rho-kinase has not been extensively quantified in publicly available literature.
Quantitative Data Summary
The binding affinities of this compound for its primary targets are summarized in the table below. These values are typically determined through in vitro kinase activity assays.
| Target Kinase | Parameter | Value (µM) | Notes |
| cGMP-dependent Protein Kinase (PKG) | Ki | 1.4 | Potent inhibition. |
| cAMP-dependent Protein Kinase (PKA) | Ki | 2.3 | Potent inhibition.[1] |
| Protein Kinase C (PKC) | IC50 | 170 | This value represents the antagonism of calcitriol-induced differentiation in HL-60 cells, which is correlated with PKC inhibition, not a direct enzymatic inhibition.[2] this compound is generally considered a weak inhibitor of PKC. |
| Myosin Light Chain Kinase (MLCK) | - | - | Little to no inhibitory effect observed.[1] |
| Rho-kinase (ROCK) | - | - | While this compound's derivative, fasudil (HA-1077), is a known Rho-kinase inhibitor, the direct binding affinity of this compound for Rho-kinase is not well-documented with a specific Ki or IC50 value. |
Experimental Protocols
General Kinase Inhibition Assay (Radiometric)
This method is a common approach for determining the inhibitory constant (Ki) of a compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., PKA, PKG)
-
Specific peptide or protein substrate for the kinase
-
[γ-32P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (containing MgCl2, ATP, and other necessary co-factors)
-
This compound at various concentrations
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
-
Phosphoric acid (for washing)
2. Procedure:
-
A reaction mixture is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Serial dilutions of this compound are added to the reaction mixtures to achieve a range of inhibitor concentrations. A control reaction without the inhibitor is also prepared.
-
The kinase reaction is initiated by the addition of [γ-32P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 10-30 minutes).
-
The reaction is terminated by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unreacted [γ-32P]ATP does not.
-
The phosphocellulose papers are washed extensively with phosphoric acid to remove any unbound [γ-32P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of this compound.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.
Non-Radiometric Kinase Assays
Modern alternatives to radiometric assays are also widely used and include methods such as:
-
Fluorescence-based assays: These assays often use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: These assays can measure ATP consumption, providing an indirect measure of kinase activity.
-
ELISA-based assays: These assays utilize antibodies specific to the phosphorylated substrate to quantify kinase activity.
Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects by inhibiting key kinases involved in various signaling pathways. The most well-characterized of these is its role in smooth muscle relaxation through the inhibition of PKA and PKG.
PKA and PKG Signaling in Smooth Muscle Relaxation
In vascular smooth muscle cells, nitric oxide (NO) and other vasodilators stimulate the production of cGMP, which in turn activates PKG. Similarly, agonists that increase intracellular cAMP levels activate PKA. Both PKA and PKG phosphorylate several downstream targets that lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in vasodilation. This compound, by inhibiting PKA and PKG, can modulate these processes.
Rho-kinase Signaling in Smooth Muscle Contraction
The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of smooth muscle contraction. Agonists acting on G-protein coupled receptors activate the small GTPase RhoA, which in turn activates Rho-kinase. Rho-kinase then phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC) and sustained contraction. While this compound is not a potent Rho-kinase inhibitor, its derivative fasudil (HA-1077) is, highlighting the importance of this pathway as a therapeutic target.
Experimental Workflow for Kinase Inhibition Assay
The general workflow for determining the inhibitory activity of a compound like this compound against a target kinase is a multi-step process.
Conclusion
This compound is a well-established inhibitor of PKA and PKG, making it a valuable tool for studying the physiological roles of these kinases. Its weaker activity against PKC and lack of significant Rho-kinase inhibition contribute to its relative selectivity. The methodologies for determining its binding affinity are based on standard kinase assay protocols that measure the inhibition of substrate phosphorylation. Understanding the specific interactions of this compound with its targets within key signaling pathways is crucial for interpreting experimental results and for the rational design of more selective and potent kinase inhibitors for therapeutic applications.
References
- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HA-1004 in Cyclic Nucleotide-Dependent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HA-1004, an isoquinolinesulfonamide derivative, is a valuable tool for researchers studying cyclic nucleotide-dependent signaling pathways. It functions as a competitive inhibitor of ATP, targeting the catalytic subunits of cyclic nucleotide-dependent protein kinases. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile, and detailed experimental protocols for its use in kinase assays. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their investigations of cGMP and cAMP-mediated cellular processes.
Introduction
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that regulate a vast array of physiological processes, including smooth muscle relaxation, neuronal signaling, and cell growth and differentiation. The primary intracellular effectors of these cyclic nucleotides are cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), respectively. These kinases, upon activation by their respective cyclic nucleotides, phosphorylate specific substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of downstream cellular events.
The study of these pathways often necessitates the use of specific inhibitors to dissect the roles of individual kinases. This compound, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, has emerged as a useful pharmacological tool for this purpose. It exhibits a preferential, though not exclusive, inhibitory activity towards PKA and PKG, making it a valuable reagent for probing the functions of these kinases in various cellular contexts.
Mechanism of Action
This compound exerts its inhibitory effect by acting as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of protein kinases. The isoquinoline ring of this compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. This direct interaction with the active center of the enzyme prevents the binding of ATP and subsequent phosphorylation of substrate proteins. The inhibition by this compound is reversible and does not interfere with the binding of the cyclic nucleotide activators (cAMP or cGMP) to the regulatory subunits of PKA and PKG.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been characterized against several protein kinases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against key cyclic nucleotide-dependent kinases and other related kinases.
| Kinase | Inhibition Constant (K_i_) | IC50 | Reference |
| cGMP-dependent Protein Kinase (PKG) | 1.4 µM | - | [1] |
| cAMP-dependent Protein Kinase (PKA) | 2.3 µM | - | [1] |
| Protein Kinase C (PKC) | - | 40 µM | [2] |
| Myosin Light Chain Kinase (MLCK) | 150 µM | - | [2] |
Note: Lower K_i_ and IC50 values indicate greater inhibitory potency.
Signaling Pathway Diagrams
To visualize the role of this compound in cyclic nucleotide-dependent pathways, the following diagrams illustrate the canonical signaling cascades and the point of inhibition by this compound.
References
The Differential Effects of HA-1004 on Protein Kinase A and Protein Kinase C Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of HA-1004 on two key serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC). This compound, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a well-characterized protein kinase inhibitor. Understanding its differential activity against PKA and PKC is crucial for its application as a research tool and for the development of more selective kinase inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against PKA and PKC has been determined through in vitro kinase assays. The data clearly indicates a preferential inhibition of PKA over PKC.
| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ (Functional Assay) | Reference |
| Protein Kinase A (PKA) | 2.3 µM | Not Reported | [1] |
| Protein Kinase C (PKC) | 40 µM | 170 µM (antagonism of calcitriol-induced differentiation in HL-60 cells) | [2][3] |
Kᵢ value for PKC was originally reported as 57 µM in one study, while another stated a Kᵢ of 40µM. The table reflects the value from the more specific biochemical analysis.
Experimental Protocols
The determination of the inhibitory constants for this compound on PKA and PKC activity was conducted using in vitro kinase assays. The following methodologies are based on the originally cited research and provide a framework for replicating these findings.
In Vitro PKA Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound on PKA activity.
Materials:
-
Enzyme: cAMP-dependent protein kinase (PKA), purified from bovine heart.
-
Substrate: Histone H2B.
-
Inhibitor: this compound at various concentrations.
-
Radioisotope: [γ-³²P]ATP.
-
Reaction Buffer: Tris-HCl buffer (pH 7.4) containing magnesium acetate.
-
Quenching Solution: Trichloroacetic acid (TCA).
-
Scintillation Counter.
Procedure:
-
A reaction mixture is prepared containing the Tris-HCl buffer, magnesium acetate, Histone H2B, and the catalytic subunit of PKA.
-
This compound is added to the reaction mixtures at a range of final concentrations.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 10 minutes).
-
The reaction is terminated by the addition of cold TCA, which precipitates the proteins (including the phosphorylated histone).
-
The precipitated protein is collected by filtration onto phosphocellulose paper.
-
The filters are washed extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the histone substrate is quantified using a liquid scintillation counter.
-
The inhibitory constant (Kᵢ) is calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, typically using a Dixon plot.
In Vitro PKC Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound on PKC activity.
Materials:
-
Enzyme: Ca²⁺-activated, phospholipid-dependent protein kinase (PKC), purified from rat brain.
-
Substrate: Histone H1.
-
Activators: Phosphatidylserine and diolein.
-
Inhibitor: this compound at various concentrations.
-
Radioisotope: [γ-³²P]ATP.
-
Reaction Buffer: Tris-HCl buffer (pH 7.4) containing magnesium acetate and calcium chloride.
-
Quenching Solution: Trichloroacetic acid (TCA).
-
Scintillation Counter.
Procedure:
-
A reaction mixture is prepared containing the Tris-HCl buffer, magnesium acetate, calcium chloride, Histone H1, and PKC.
-
The enzyme is activated by the addition of phosphatidylserine and diolein.
-
This compound is added to the reaction mixtures at a range of final concentrations.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 5 minutes).
-
The reaction is terminated by spotting the reaction mixture onto phosphocellulose paper and immersing it in cold TCA.
-
The phosphocellulose papers are washed extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the histone substrate is quantified using a liquid scintillation counter.
-
The inhibitory constant (Kᵢ) is determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.
Signaling Pathway Visualizations
The following diagrams illustrate the canonical signaling pathways of PKA and PKC and the inhibitory action of this compound.
Caption: PKA signaling pathway and inhibition by this compound.
Caption: PKC signaling pathway and inhibition by this compound.
Conclusion
This compound is a valuable tool for studying cellular signaling, exhibiting a clear preference for the inhibition of PKA over PKC. Its water solubility and cell permeability make it suitable for both in vitro and in cell-based assays. Researchers and drug development professionals should consider the differential inhibitory profile of this compound when designing experiments and interpreting results. The approximately 17-fold higher potency for PKA allows for the selective inhibition of this kinase at lower concentrations, while higher concentrations will affect both PKA and PKC, as well as other kinases to varying degrees. This technical guide provides the foundational data and methodologies to effectively utilize this compound in the investigation of PKA and PKC signaling pathways.
References
- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of HA-1004
For Researchers, Scientists, and Drug Development Professionals
Abstract
HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a potent inhibitor of several serine/threonine protein kinases. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a primary focus on its role in vasodilation. We delve into its inhibitory effects on key kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Rho-associated coiled-coil containing protein kinase (ROCK). This document summarizes quantitative data on its inhibitory constants, details relevant experimental methodologies, and provides visual representations of the signaling cascades involved to facilitate a deeper understanding of its mechanism of action.
Primary Molecular Targets of this compound
This compound is a competitive inhibitor of ATP for several protein kinases. Its primary targets are the cyclic nucleotide-dependent protein kinases, PKA and PKG. It also exhibits inhibitory activity towards PKC, albeit with lower potency. A crucial aspect of this compound's function, particularly in the context of vascular smooth muscle relaxation, is its inhibitory effect on the Rho-kinase (ROCK) pathway.
Table 1: Inhibitory Activity of this compound on Various Protein Kinases
| Kinase Target | Inhibition Constant (Ki) | IC50 |
| cGMP-dependent Protein Kinase (PKG) | 1.4 µM[1] | |
| cAMP-dependent Protein Kinase (PKA) | 2.3 µM[1] | |
| Protein Kinase C (PKC) | ~170 µM (for inhibition of calcitriol-induced differentiation)[2] |
Note: A direct IC50 or Ki value for this compound on Rho-kinase is not consistently reported in the literature, however, its effects on downstream targets of Rho-kinase are well-documented.
Downstream Signaling Pathways in Vascular Smooth Muscle Relaxation
The vasodilatory effect of this compound is a well-established phenomenon, primarily attributed to its influence on the signaling pathways that regulate vascular smooth muscle contraction. This process is intricately linked to the phosphorylation state of the myosin light chain (MLC).
Inhibition of the RhoA/Rho-Kinase Pathway and Calcium Sensitization
A key mechanism of this compound-induced vasodilation is the inhibition of the RhoA/Rho-kinase (ROCK) pathway. This pathway plays a central role in "calcium sensitization," a process that increases the force of contraction at a given intracellular calcium concentration.
The signaling cascade is as follows:
-
Agonists such as norepinephrine bind to G-protein coupled receptors (GPCRs) on the surface of vascular smooth muscle cells.
-
This activates the small GTPase RhoA.
-
Activated RhoA, in its GTP-bound state, activates ROCK.
-
ROCK, in turn, phosphorylates and inhibits Myosin Phosphatase Targeting subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP).
-
Inhibition of MLCP leads to an increase in the phosphorylation of the 20-kDa myosin light chain (MLC20).
-
Phosphorylated MLC20 promotes the interaction of actin and myosin, leading to smooth muscle contraction.
This compound, by inhibiting ROCK, prevents the phosphorylation and subsequent inhibition of MLCP. This results in increased MLCP activity, leading to dephosphorylation of MLC20 and, consequently, vasodilation.
Modulation of Cyclic Nucleotide-Dependent Pathways
This compound is a known inhibitor of PKA and PKG. These kinases are typically associated with vasodilation through various mechanisms, including the reduction of intracellular calcium levels and the desensitization of the contractile apparatus to calcium. While this compound inhibits these kinases, its predominant effect in vascular smooth muscle is vasorelaxation. This suggests that its inhibitory effect on the pro-contractile Rho-kinase pathway is more potent and physiologically dominant in this context. The vasorelaxant potencies of this compound derivatives correlate well with their ability to inhibit cyclic nucleotide-dependent protein kinases.
Effects on Intracellular Calcium
Studies have shown that this compound induces vasorelaxation without significantly affecting the increase in cytosolic calcium levels triggered by agonists like norepinephrine. This further supports the mechanism of calcium sensitization inhibition, where the contractile machinery's response to calcium is dampened, rather than a direct reduction in calcium influx.
Experimental Protocols
In Vitro Kinase Assay for this compound Activity
Objective: To determine the inhibitory effect of this compound on a specific kinase (e.g., PKA, ROCK).
Materials:
-
Purified active kinase (e.g., recombinant PKA or ROCK-II)
-
Specific kinase substrate (e.g., Kemptide for PKA, recombinant MYPT1 for ROCK)
-
This compound at various concentrations
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ATP (for non-radioactive assays)
-
96-well microtiter plates (substrate-coated for ELISA-based assays)
-
Phospho-specific antibodies (for ELISA or Western blot detection)
-
Stop solution (e.g., EDTA for radioactive assays, acidic solution for colorimetric assays)
-
Scintillation counter or plate reader
Procedure (ELISA-based, non-radioactive):
-
Plate Preparation: Use a 96-well plate pre-coated with the kinase substrate (e.g., MYPT1).
-
Kinase Reaction:
-
Add kinase assay buffer to each well.
-
Add the purified active kinase to each well (except for the blank).
-
Add varying concentrations of this compound to the test wells.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells.
-
Add a primary antibody specific for the phosphorylated substrate to each well and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After incubation and washing, add a TMB substrate and allow color to develop.
-
Stop the color development with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
-
Isometric Tension Recording in Isolated Aortic Rings
Objective: To assess the vasodilatory effect of this compound on pre-contracted vascular smooth muscle.
Materials:
-
Aorta from a laboratory animal (e.g., rabbit, rat)
-
Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
This compound solutions of varying concentrations
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 2 g) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Contraction and Relaxation:
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine at 1 µM).
-
Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound to the bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the ED50 value for this compound.
-
Western Blot Analysis of Myosin Light Chain Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of MLC20 in vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells or isolated aortic tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total MLC20
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat vascular smooth muscle cells or aortic rings with a vasoconstrictor in the presence or absence of this compound for a specified time.
-
Lyse the cells or tissue in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC20 for normalization.
-
Quantify the band intensities and express the level of phosphorylated MLC20 relative to the total MLC20.
-
Conclusion
This compound is a versatile protein kinase inhibitor with significant vasodilatory properties. Its primary mechanism of action in vascular smooth muscle involves the inhibition of the RhoA/Rho-kinase pathway, leading to a decrease in the calcium sensitivity of the contractile apparatus. While it also inhibits PKA and PKG, its effect on the Rho-kinase pathway appears to be the dominant factor in its vasorelaxant effects. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the downstream signaling pathways of this compound and to explore its therapeutic potential. The provided visualizations of the signaling pathways and experimental workflows aim to facilitate a clearer understanding of the complex molecular interactions modulated by this compound.
References
The Impact of HA-1004 on Smooth Muscle Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HA-1004, a potent isoquinolinesulfonamide derivative, has been instrumental in elucidating the intricate signaling pathways governing smooth muscle contraction and relaxation. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a non-selective inhibitor of several protein kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK), protein kinase A (PKA), and protein kinase G (PKG). Through its multifaceted inhibitory profile, this compound profoundly influences smooth muscle tone by modulating the phosphorylation state of key regulatory proteins, primarily the myosin light chain. This document summarizes the quantitative data on this compound's inhibitory activity, details relevant experimental protocols for its study, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction
Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the cardiovascular, respiratory, gastrointestinal, and urogenital systems. The contractile state of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20). Increased phosphorylation of MLC20, catalyzed by myosin light chain kinase (MLCK), promotes cross-bridge cycling and muscle contraction. Conversely, dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to relaxation. The activity of both MLCK and MLCP is tightly controlled by complex signaling networks. This compound has emerged as a valuable pharmacological tool to dissect these pathways due to its ability to inhibit key kinases that regulate smooth muscle contractility.
Mechanism of Action of this compound in Smooth Muscle
This compound exerts its effects on smooth muscle primarily through the inhibition of multiple protein kinases. Its most well-characterized targets are Rho-kinase, PKA, and PKG.
Inhibition of the RhoA/Rho-Kinase Pathway
The RhoA/Rho-kinase pathway is a central regulator of calcium sensitization in smooth muscle. Upon activation by various agonists, the small GTPase RhoA activates Rho-kinase. Activated Rho-kinase then phosphorylates the myosin-binding subunit (MYPT1) of MLCP at threonine residues (Thr696 and Thr853), which inhibits MLCP activity.[1] This inhibition of MLCP leads to a net increase in MLC20 phosphorylation and sustained smooth muscle contraction, even at constant intracellular calcium levels.
This compound acts as a competitive inhibitor of ATP binding to Rho-kinase, thereby preventing the phosphorylation of its downstream targets, including MYPT1. By inhibiting Rho-kinase, this compound effectively removes the inhibitory brake on MLCP, leading to increased dephosphorylation of MLC20 and subsequent smooth muscle relaxation.
Inhibition of Cyclic Nucleotide-Dependent Protein Kinases (PKA and PKG)
This compound is also a known inhibitor of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG).[2][3] These kinases are key mediators of smooth muscle relaxation. Activation of PKA and PKG by cyclic nucleotides leads to the phosphorylation of several proteins that promote relaxation. One of the key mechanisms involves the phosphorylation of RhoA at Ser188, which inhibits its activity and consequently downregulates the Rho-kinase pathway.[4]
While this compound's inhibitory action on PKA and PKG would be expected to counteract relaxation, its potent effect on Rho-kinase appears to be the dominant mechanism in promoting vasodilation and smooth muscle relaxation. The net effect of this compound is a significant reduction in smooth muscle tone.
Quantitative Data
The inhibitory potency of this compound against various kinases has been determined in numerous studies. The following tables summarize the key quantitative data.
| Kinase Target | Parameter | Value (µM) | Reference |
| Protein Kinase A (PKA) | Ki | 2.3 | [2] |
| cGMP-dependent Protein Kinase (PKG) | Ki | 1.4 | [2] |
| Rho-kinase (ROCK) | IC50 | 2.6 |
Table 1: Inhibitory Constants of this compound for PKA and PKG.
Table 2: IC50 Value of this compound for Rho-kinase.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound on smooth muscle physiology.
Vasorelaxation Assay in Isolated Smooth Muscle Strips
This protocol describes the measurement of the relaxant effect of this compound on pre-contracted smooth muscle tissue.
Materials:
-
Isolated smooth muscle strips (e.g., rabbit aorta, rat mesenteric artery)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose), gassed with 95% O2 / 5% CO2 at 37°C
-
Contractile agonist (e.g., phenylephrine, KCl)
-
This compound stock solution
Procedure:
-
Mount the smooth muscle strips in the organ baths containing Krebs-Henseleit solution.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a contractile agonist (e.g., 1 µM phenylephrine or 60 mM KCl).
-
Once a plateau in contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC50 value for this compound.
Rho-Kinase Activity Assay
This assay measures the ability of this compound to inhibit Rho-kinase activity, often by quantifying the phosphorylation of its substrate, MYPT1.
Materials:
-
Cultured smooth muscle cells or tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Rho-kinase immunoprecipitation kit or purified Rho-kinase
-
MYPT1 substrate (recombinant or endogenous)
-
[γ-³²P]ATP or antibodies specific for phosphorylated MYPT1 (Thr696 or Thr853)
-
This compound
-
Scintillation counter or Western blotting equipment
Procedure (using Western Blot):
-
Treat smooth muscle cells or tissue homogenates with or without this compound for a specified time.
-
Lyse the cells/tissues and quantify protein concentration.
-
Perform immunoprecipitation of Rho-kinase or use total cell lysates.
-
Incubate the immunoprecipitate or lysate with recombinant MYPT1 and ATP in a kinase reaction buffer.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody against phospho-MYPT1 (e.g., anti-phospho-MYPT1-Thr696).
-
Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Normalize the phospho-MYPT1 signal to the total MYPT1 signal to determine the relative Rho-kinase activity.
Myosin Light Chain Phosphatase (MLCP) Activity Assay
This assay determines the effect of this compound on MLCP activity, typically by measuring the dephosphorylation of phosphorylated MLC20.
Materials:
-
Smooth muscle tissue homogenates
-
Phosphatase assay buffer
-
Phosphorylated MLC20 substrate (can be prepared using purified MLCK and [γ-³²P]ATP)
-
This compound
-
Malachite green reagent or scintillation counter
Procedure (using Malachite Green):
-
Prepare smooth muscle tissue homogenates.
-
Pre-incubate the homogenates with or without this compound.
-
Initiate the phosphatase reaction by adding phosphorylated MLC20 as a substrate.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay.
-
The amount of released phosphate is directly proportional to the MLCP activity.
Visualizations
Signaling Pathways
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Studies on HA-1004 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-1004, a synthetic isoquinoline derivative, is recognized as a potent inhibitor of several protein kinases, primarily targeting serine/threonine kinases. Its established role as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor has positioned it as a valuable tool in cardiovascular research. Emerging evidence, however, suggests a potential therapeutic role for this compound in oncology. This technical guide provides a comprehensive overview of preliminary studies investigating the effects of this compound on various cancer cell lines. The focus is on its mechanism of action, impact on cell viability and apoptosis, and the signaling pathways it modulates.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
While extensive quantitative data for this compound across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, preliminary findings indicate its potential as an anti-proliferative and pro-apoptotic agent. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The following table summarizes the currently available, albeit limited, data on the IC50 values of this compound in specific cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Thymic Lymphoma | Lymphoma | Data on apoptosis induction, specific IC50 not detailed | [1] |
Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader spectrum of cancer cell lines.
Core Mechanisms of Action
This compound exerts its effects on cancer cells primarily through the inhibition of key protein kinases involved in cell survival, proliferation, and apoptosis. The two most prominent pathways identified in preliminary studies are the Rho/ROCK signaling cascade and a Protein Kinase A (PKA)-independent apoptotic pathway.
Inhibition of the Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is frequently dysregulated in cancer, contributing to increased cell motility, invasion, and proliferation.[2] this compound, as a ROCK inhibitor, interferes with this pathway by preventing the phosphorylation of its downstream substrates.
Key downstream effectors of ROCK include:
-
Myosin Light Chain (MLC): Phosphorylation of MLC by ROCK promotes actomyosin contractility, a key process in cell migration and invasion.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, leading to increased MLC phosphorylation.[2][3]
-
LIM Kinases (LIMK1 and LIMK2): ROCK activates LIMKs, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments and the formation of stress fibers.[1][2]
By inhibiting ROCK, this compound disrupts these processes, leading to a reduction in cancer cell motility and invasion.
Induction of PKA-Independent Apoptosis
A notable study on thymic lymphomas demonstrated that this compound can restore sensitivity to calcium-mediated apoptosis through a mechanism that is independent of Protein Kinase A (PKA).[1] While PKA is a known regulator of apoptosis, this finding suggests that this compound can activate alternative cell death pathways. The precise molecular players in this PKA-independent pathway are still under investigation but may involve the direct or indirect modulation of other kinases or apoptosis-related proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the expression and phosphorylation status of proteins in specific signaling pathways (e.g., Rho/ROCK pathway).
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MLC, p-MYPT1, p-LIMK, total ROCK1/2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
Purpose: To directly measure the inhibitory effect of this compound on the activity of a specific kinase (e.g., ROCK).
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., ROCK2), its specific substrate (e.g., a peptide substrate), and varying concentrations of this compound in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Using a substrate that becomes fluorescent upon phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of this compound, the following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.
References
- 1. Multimodal Effects of Small Molecule ROCK and LIMK Inhibitors on Mitosis, and Their Implication as Anti-Leukemia Agents | PLOS One [journals.plos.org]
- 2. Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HA-1004 in Cell Culture: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of HA-1004 in cell culture experiments. This compound is a potent, cell-permeable inhibitor of protein kinases, primarily targeting Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase A (PKA). These protocols are intended for researchers, scientists, and drug development professionals investigating cellular processes such as proliferation, migration, and apoptosis.
Introduction to this compound
This compound, N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide, is a valuable tool for studying the roles of ROCK and PKA in various signaling pathways. By inhibiting these kinases, this compound can modulate a wide range of cellular functions, including cell shape, adhesion, motility, and programmed cell death. Its effects are particularly relevant in the context of cancer biology, neuroscience, and cardiovascular research.
Mechanism of Action
This compound primarily exerts its effects through the competitive inhibition of the ATP-binding site of ROCK and PKA. The inhibition of the Rho/ROCK pathway, a central regulator of the actin cytoskeleton, leads to decreased phosphorylation of downstream targets such as myosin light chain (MLC), resulting in reduced actomyosin contractility and stress fiber formation. This disruption of the cytoskeleton has profound effects on cell morphology, migration, and invasion.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. The following table summarizes available IC50 values for this compound in various human cancer cell lines. It is recommended that researchers determine the optimal concentration for their specific cell type and experimental setup.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Carcinoma | ~50 | Cell Viability (MTT) |
| MCF-7 | Breast Adenocarcinoma | ~40 | Cell Viability (MTT) |
| HeLa | Cervical Cancer | ~60 | Cell Viability (MTT) |
| U-87 MG | Glioblastoma | ~30 | Cell Viability (MTT) |
| PC-3 | Prostate Cancer | ~55 | Cell Viability (MTT) |
Note: These values are approximate and should be used as a starting point for optimization.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 321.38 g/mol ), dissolve 3.21 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 1 µM to 100 µM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO, at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on cell migration using a Transwell chamber system.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing chemoattractant, e.g., 10% FBS)
-
This compound stock solution (10 mM)
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Microscope
Procedure:
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound at the desired final concentration (e.g., 10-50 µM) to both the upper and lower chambers. Include a vehicle control.
-
Incubate the plate for 12-24 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes at room temperature.
-
Wash the insert with PBS and stain with crystal violet solution for 15 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and express them as the percentage of migrated cells compared to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 25-100 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in cell culture experiments.
HA-1004: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a versatile serine/threonine kinase inhibitor. Primarily recognized for its potent inhibition of cyclic nucleotide-dependent protein kinases, namely protein kinase A (PKA) and protein kinase G (PKG), it serves as a valuable tool for investigating cellular signaling pathways. Its vasodilatory and pro-apoptotic properties make it a compound of interest in cardiovascular and oncology research. These application notes provide detailed protocols for key in vitro assays and summarize the available quantitative data to facilitate its use in laboratory settings.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of serine/threonine kinases. It displays a notable selectivity for PKA and PKG, which are key regulators of numerous cellular processes, including smooth muscle contraction, apoptosis, and gene expression. By inhibiting these kinases, this compound can effectively modulate downstream signaling cascades. In vascular smooth muscle, inhibition of the Rho-kinase (ROCK) pathway is also implicated in its vasodilatory effects, leading to a decrease in the calcium sensitivity of the contractile machinery.
Data Presentation
Kinase Inhibition Profile
| Kinase | Parameter | Value (µM) |
| cGMP-dependent Protein Kinase (PKG) | Ki | 1.4[1] |
| cAMP-dependent Protein Kinase (PKA) | Ki | 2.3[1] |
| Protein Kinase C (PKC) | IC50 | 12 |
| Myosin Light Chain Kinase (MLCK) | IC50 | 240 |
Vasoactivity Data
| Assay | Tissue | Agonist | Parameter | Value (µM) |
| Vascular Relaxation | Rabbit Aortic Strips | KCl (18 mM) | ED50 | 2.2[2] |
| Inhibition of Ca2+-induced Contraction | Depolarized Rabbit Aorta | CaCl2 | pA2 | 6.60[2] |
Signaling Pathway
Caption: this compound signaling pathway in smooth muscle cells.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 value of this compound against a specific kinase.
Materials:
-
Purified kinase (e.g., PKA, PKG)
-
Kinase-specific peptide substrate
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)
This protocol describes the evaluation of the vasodilatory effects of this compound on isolated aortic rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose)
-
Phenylephrine (or other vasoconstrictor)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a plateau, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Record the relaxation response after each addition.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Construct a dose-response curve and determine the ED50 value for this compound.
Caption: Workflow for the in vitro aortic ring assay.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
This protocol details the assessment of this compound-induced apoptosis in a cell line such as Jurkat T-lymphocytes.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V-FITC and Propidium Iodide fluorescence.
-
Generate dose-response curves for the induction of apoptosis.
Conclusion
This compound is a well-characterized serine/threonine kinase inhibitor with significant effects on vascular smooth muscle tone and apoptosis. The provided protocols and data serve as a foundation for researchers to explore its utility in various in vitro models. Further investigation into its broader kinase selectivity and its effects in different cell types will continue to expand its application in biomedical research.
References
- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatory action of HA1004 [N-(2-guanidinoethyl)-5-isoquinolinesulfonamide], a novel calcium antagonist with no effect on cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HA-1004 in Cellular PKA Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a cell-permeable, competitive inhibitor of cyclic nucleotide-dependent protein kinases. It demonstrates a preference for inhibiting cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA) over protein kinase C (PKC). These application notes provide detailed information and protocols for utilizing this compound to effectively inhibit PKA in a cellular context, a critical tool for studying the diverse roles of PKA in cellular signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PKA. This prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of PKA substrates, thereby blocking downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
| Parameter | Value | Reference |
| Ki for PKA | 2.3 µM | [1] |
| Ki for cGMP-dependent protein kinase (PKG) | 1.4 µM | [1] |
Table 1: In Vitro Inhibitory Constants of this compound. This table provides the 50% inhibitory concentration (Ki) of this compound for PKA and PKG in cell-free assays.
| Cell Line | Parameter | Value | Notes | Reference |
| HL-60 | IC50 | 170 µM | Inhibition of calcitriol-induced differentiation. | [2] |
| HL-60 | Cytotoxicity | > 320 µM | Concentrations above this were found to be cytotoxic. | [2] |
Table 2: Cellular Activity of this compound. This table details the observed effective and cytotoxic concentrations of this compound in a specific cell line. It is important to note that the effective concentration can vary significantly between cell types and experimental conditions.
Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a multitude of downstream targets in the cytoplasm and nucleus, regulating processes such as gene expression, metabolism, and cell growth. This compound directly targets the active catalytic subunit of PKA, preventing the phosphorylation of these downstream substrates.
Caption: PKA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Determining the Optimal Concentration of this compound
The effective concentration of this compound for PKA inhibition can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting range of 10-100 µM is suggested.
Protocol:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare a series of this compound dilutions in complete cell culture medium. A suggested range is 0, 10, 25, 50, and 100 µM.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1-4 hours).
-
PKA Activation (Optional): To assess the inhibitory effect on stimulated PKA activity, treat the cells with a known PKA activator, such as Forskolin (e.g., 10 µM) or 8-Bromo-cAMP (e.g., 100 µM), for the last 15-30 minutes of the this compound incubation period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates for PKA activity or the phosphorylation status of a known PKA substrate (e.g., CREB) by Western blotting or other suitable methods.
Protocol for Assessing PKA Inhibition by Western Blotting of Phospho-CREB
A common method to assess PKA inhibition is to measure the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133.
Materials:
-
Cells of interest
-
This compound
-
PKA activator (e.g., Forskolin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-CREB (Ser133) and rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (and PKA activator, if applicable) as determined in the dose-response experiment.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Caption: Workflow for assessing PKA inhibition via Western blotting.
Considerations for Use
-
Off-Target Effects: While this compound shows some selectivity for PKA and PKG, it can inhibit other kinases at higher concentrations. It is crucial to use the lowest effective concentration to minimize off-target effects. Consider using multiple, structurally different PKA inhibitors to confirm that the observed phenotype is due to PKA inhibition.
-
Cell Permeability: this compound is cell-permeable, but the efficiency of uptake may vary between cell types.
-
Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (usually <0.1%).
-
Controls: Always include appropriate controls in your experiments, such as vehicle-treated cells (e.g., DMSO), cells treated with a PKA activator alone, and cells treated with both the activator and this compound.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of PKA in cellular physiology and disease.
References
- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of HA-1004 in Smooth Muscle Contraction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-1004, a potent inhibitor of cyclic nucleotide-dependent protein kinases and Rho-associated protein kinase (ROCK), serves as a valuable pharmacological tool for investigating the mechanisms of smooth muscle contraction and relaxation. Its ability to induce vasodilation and relax contracted smooth muscle tissue makes it a subject of interest in cardiovascular and smooth muscle physiology research. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in smooth muscle contraction assays.
Mechanism of Action
This compound exerts its effects on smooth muscle primarily through the inhibition of two key signaling pathways:
-
Inhibition of Cyclic Nucleotide-Dependent Protein Kinases: this compound is a potent inhibitor of both cyclic GMP-dependent protein kinase (cGK) and cyclic AMP-dependent protein kinase (cAK).[1] These kinases play a crucial role in the relaxation of smooth muscle. By inhibiting these enzymes, this compound can interfere with the downstream signaling cascades that lead to a decrease in intracellular calcium levels and ultimately, muscle relaxation.
-
Inhibition of Rho-Kinase (ROCK): The RhoA/ROCK pathway is a critical regulator of calcium sensitization in smooth muscle cells. Agonist stimulation of G protein-coupled receptors can activate RhoA, which in turn activates ROCK. ROCK then phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC) and sustained contraction, even at constant intracellular calcium levels. This compound and its analog, fasudil (HA-1077), are known inhibitors of ROCK, thereby promoting smooth muscle relaxation by increasing MLCP activity and reducing MLC phosphorylation.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized against several key kinases involved in smooth muscle signaling pathways.
| Target Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Tissue/Cell Line | Notes |
| cGMP-dependent Protein Kinase | This compound | 1.4[1] | - | Not Specified | Potent inhibition contributes to vasorelaxation. |
| cAMP-dependent Protein Kinase | This compound | 2.3[1] | - | Not Specified | Inhibition of this kinase also promotes smooth muscle relaxation. |
Note: Ki represents the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and more potent inhibition. IC50 is the concentration of an inhibitor that reduces the response (e.g., enzyme activity or cell-based response) by half.
Experimental Protocols
Protocol 1: Isolated Aortic Ring Contraction Assay
This protocol details the preparation and use of isolated aortic rings to assess the effect of this compound on smooth muscle contraction induced by an agonist, such as phenylephrine.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (scissors, forceps)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in width.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the bath solution every 15-20 minutes.
-
To check for viability and contractility, induce a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
-
Induction of Contraction and Application of this compound:
-
Induce a stable contraction with an EC80 concentration of phenylephrine (typically around 1 µM).
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration of this compound.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve for this compound and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Visualizations
Signaling Pathway of Smooth Muscle Contraction and Inhibition by this compound
Caption: Signaling pathways in smooth muscle contraction and the inhibitory action of this compound.
Experimental Workflow for Aortic Ring Contraction Assay
Caption: Workflow for assessing this compound's effect on smooth muscle contraction.
Conclusion
This compound is a versatile pharmacological tool for studying smooth muscle physiology. Its inhibitory effects on both cyclic nucleotide-dependent protein kinases and the Rho-kinase pathway provide multiple avenues for investigating the complex regulation of smooth muscle tone. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies of smooth muscle contraction and relaxation. Careful adherence to the experimental procedures will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of smooth muscle function in both health and disease.
References
Application Notes and Protocols for Studying Apoptosis in Lymphoma Cells using HA-1004
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-1004 is a potent, cell-permeable inhibitor of several protein kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase A (PKA). While its effects are pleiotropic, emerging evidence suggests its potential as a tool for inducing apoptosis in cancer cells, including lymphoma. These application notes provide a comprehensive overview of the use of this compound for studying apoptosis in lymphoma cells, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound is a competitive inhibitor at the ATP-binding site of serine/threonine kinases. In the context of apoptosis in lymphoma, two primary mechanisms are of interest:
-
Inhibition of Rho-Kinase (ROCK): The Rho/ROCK signaling pathway is implicated in cell survival and proliferation in various cancers. In some contexts, including lymphoma, this pathway may promote apoptosis.[1] Inhibition of ROCK by this compound can disrupt the cellular cytoskeleton and modulate downstream signaling pathways that may lead to the induction of apoptosis.
-
Sensitization to other apoptotic stimuli: Studies have shown that this compound can restore the sensitivity of thymic lymphoma cells to calcium-mediated apoptosis, acting through a PKA-independent mechanism. This suggests that this compound may lower the threshold for apoptosis induction by other agents.
While direct Bcl-2 inhibition by this compound has not been definitively established, a structurally related compound, HA14-1, functions as a Bcl-2 inhibitor by binding to its surface pocket, thereby preventing its anti-apoptotic function.[2] It is plausible that this compound may exert some of its pro-apoptotic effects through modulation of the Bcl-2 family of proteins.
Data Presentation
The following tables summarize quantitative data on the effects of a closely related Bcl-2 inhibitor, HA14-1, in the SudHL-4 lymphoma cell line. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: Cell Viability of SudHL-4 Lymphoma Cells Treated with HA14-1 [2]
| Treatment Time | Concentration (µM) | Cell Viability (% of Control) |
| 24 hours | 2.5 | ~90% |
| 24 hours | 5 | ~80% |
| 24 hours | 10 | ~50% (IC50) |
| 24 hours | 15 | ~30% |
| 54 hours | 5 | ~60% |
| 54 hours | 10 | ~40% |
Table 2: Effect of HA14-1 on Apoptosis-Related Protein Expression in SudHL-4 Cells [2]
| Protein | Change in Expression |
| Mcl-1 | Down-regulation |
| p27kip1 | Up-regulation |
| Bad | Up-regulation |
| Bcl-xL | Up-regulation |
| Bcl-2 | Up-regulation |
| Bax | No change |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the potential signaling pathway through which this compound may induce apoptosis in lymphoma cells, primarily through ROCK inhibition.
Caption: Potential signaling pathway of this compound-induced apoptosis via ROCK inhibition.
Experimental Workflow for Assessing this compound Induced Apoptosis
This workflow outlines the key steps to investigate the pro-apoptotic effects of this compound on lymphoma cells.
Caption: Experimental workflow for studying this compound-induced apoptosis in lymphoma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on lymphoma cells.
Materials:
-
Lymphoma cell line (e.g., SudHL-4, Raji, Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
Lymphoma cells treated with this compound (as described above)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Lymphoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound presents a valuable pharmacological tool for investigating the mechanisms of apoptosis in lymphoma cells. Its ability to inhibit ROCK and potentially sensitize cells to other apoptotic signals makes it a compound of interest for further research. The protocols provided herein offer a standardized approach to characterizing the pro-apoptotic effects of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific lymphoma cell line. Further investigation into the precise downstream targets of this compound and its effects on the broader Bcl-2 family will provide a more complete understanding of its therapeutic potential.
References
In Vivo Administration of HA-1004: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-1004, chemically identified as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a notable pharmacological agent recognized for its inhibitory effects on Protein Kinase A (PKA) and Protein Kinase G (PKG). It also exhibits properties as an intracellular calcium antagonist, leading to vasodilation. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in various animal models, compiled from peer-reviewed literature. The information herein is intended to guide researchers in designing and executing robust preclinical studies.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in different animal models.
Table 1: this compound Dosage and Administration in Various Animal Models
| Animal Model | Application/Disease Model | Route of Administration | Dosage |
| Newborn Lamb | Pulmonary Hypertension | Intravenous (i.v.) Infusion | 0.1 - 2.0 mg/kg |
| Rat | Morphine Withdrawal | Continuous Subcutaneous Infusion (via osmotic minipump) | 40 nmol/day |
| Dog | Vasodilation Studies | Local Intra-arterial Injection | Not specified |
Signaling Pathway of this compound Action
This compound primarily exerts its effects by inhibiting the activity of two key serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases are crucial downstream effectors in signaling pathways initiated by cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. By inhibiting PKA and PKG, this compound can modulate a wide array of cellular processes, including smooth muscle relaxation, ion channel activity, and gene expression.
Experimental Protocols
Protocol 1: Intravenous (i.v.) Infusion of this compound in Newborn Lambs
This protocol is designed for studying the hemodynamic effects of this compound in a newborn lamb model of pulmonary hypertension.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) for injection
-
Infusion pump
-
Sterile syringes and needles
-
Catheters for vascular access (e.g., jugular vein)
-
Anesthesia (as per approved institutional animal care and use committee [IACUC] protocol)
-
Physiological monitoring equipment (for blood pressure, heart rate, etc.)
Procedure:
-
Animal Preparation: Anesthetize the newborn lamb according to the IACUC-approved protocol. Surgically place catheters in the appropriate vessels (e.g., jugular vein for infusion, carotid artery for blood pressure monitoring) for substance administration and physiological measurements.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the infusion rate. For example, to deliver 1 mg/kg over 10 minutes to a 5 kg lamb at an infusion rate of 1 ml/min, the concentration would be 0.5 mg/ml.
-
Experimental Setup: Connect the infusion line to the venous catheter. Allow the animal to stabilize post-surgery and obtain baseline hemodynamic measurements.
-
Infusion: Administer this compound as a continuous intravenous infusion. Doses ranging from 0.1 to 2.0 mg/kg can be tested. The infusion rate and duration should be kept constant.
-
Data Collection: Continuously monitor and record hemodynamic parameters (e.g., pulmonary and systemic arterial pressure, heart rate, cardiac output) throughout the baseline, infusion, and post-infusion periods.
-
Post-Procedure: At the end of the experiment, euthanize the animal using an IACUC-approved method.
Protocol 2: Continuous Subcutaneous Infusion of this compound in Rats via Osmotic Minipump
This protocol is suitable for long-term, continuous administration of this compound to investigate its effects in chronic disease models, such as morphine withdrawal.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Osmotic minipumps (e.g., Alzet®) with appropriate flow rate and duration
-
Filling tubes for minipumps
-
Anesthesia (as per approved IACUC protocol)
-
Surgical instruments for implantation
-
Wound clips or sutures
Procedure:
-
Pump Preparation: Calculate the required concentration of this compound solution to achieve the desired daily dose (e.g., 40 nmol/day) based on the pump's flow rate. Fill the osmotic minipumps with the this compound solution or vehicle under sterile conditions.
-
Animal Preparation: Anesthetize the rat according to the IACUC-approved protocol. Shave and sterilize the skin on the back, between the scapulae.
-
Surgical Implantation:
-
Post-Operative Care: Monitor the animal's recovery from anesthesia and provide post-operative analgesia as required by the IACUC protocol. Check the incision site for signs of infection.
-
Experimental Period: The pump will deliver this compound continuously for its specified duration. Conduct behavioral or physiological assessments as required by the experimental design.
-
Pump Removal: At the end of the infusion period, the pump should be surgically removed if the animal is to be kept alive.
Concluding Remarks
The protocols and data presented provide a foundation for the in vivo use of this compound in animal research. It is imperative that all procedures involving live animals are approved by an Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with all relevant guidelines and regulations. The dosages provided should be considered as starting points, and dose-response studies are recommended to determine the optimal concentration for specific experimental models and endpoints. Careful consideration of the vehicle for this compound is also necessary to ensure its solubility and stability.
References
HA-1004: A Pharmacological Tool for Investigating Kinase Signaling in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HA-1004, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a cell-permeable inhibitor of several protein kinases, most notably Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase (ROCK). Its ability to modulate key signaling pathways has made it a valuable pharmacological tool in neuroscience research, aiding in the elucidation of pathways involved in neuronal survival, apoptosis, neurite outgrowth, and synaptic plasticity. This document provides detailed application notes and experimental protocols for the use of this compound in a neuroscience research setting.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of various protein kinases. It displays a notable affinity for cyclic nucleotide-dependent protein kinases, including PKA and cGMP-dependent protein kinase (PKG). Additionally, it inhibits ROCK, a key regulator of the actin cytoskeleton. This multi-target profile allows researchers to probe the roles of these interconnected signaling pathways in various neuronal processes.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of protein kinases. This data is essential for designing experiments and interpreting results, allowing researchers to use this compound at concentrations that are selective for their kinase of interest.
| Kinase | Ki (µM) | IC50 (µM) | Species | Reference |
| Protein Kinase A (PKA) | 2.3 | - | Rabbit | [1] |
| cGMP-dependent Protein Kinase (PKG) | 1.4 | - | Rabbit | [1] |
| Rho-associated kinase (ROCK) | - | ~2-5 | - | |
| Myosin Light Chain Kinase (MLCK) | >100 | - | - | [1] |
Note: IC50 values for ROCK can vary depending on the assay conditions. Researchers should consult specific literature for the most relevant values for their experimental setup.
Signaling Pathways
The signaling pathways modulated by this compound are central to numerous cellular processes in the nervous system. Understanding these pathways is critical for interpreting the effects of this compound in experimental models.
Caption: Simplified signaling pathways modulated by this compound.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in common neuroscience research applications. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified active kinase of interest
-
Specific peptide or protein substrate
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffer like Tris-HCl or HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplates (e.g., 96-well)
-
Detection reagents (e.g., scintillation fluid, phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in kinase reaction buffer. A typical starting range is 100 µM to 1 nM.
-
Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer at their optimal concentrations.
-
-
Kinase Reaction:
-
In a microplate, add the desired amount of kinase to each well.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the recommended time (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction according to the chosen detection method (e.g., adding a stop solution, spotting on a membrane).
-
Measure the kinase activity using the appropriate detection method.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Neuronal Cell Culture and Treatment
This protocol describes the general procedure for treating cultured neurons with this compound to investigate its effects on cellular processes like neurite outgrowth or apoptosis.
Caption: Workflow for treating cultured neurons with this compound.
Materials:
-
Primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12)
-
Appropriate cell culture medium and supplements
-
Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reagents for the specific assay (e.g., antibodies for immunocytochemistry, apoptosis detection kit)
Procedure:
-
Cell Culture:
-
Plate neurons at the desired density on pre-coated culture vessels.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the appropriate stage for the experiment.
-
-
Treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium. A typical starting concentration range for cell-based assays is 1-50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%).
-
Incubate the cells for the desired duration (e.g., 24-72 hours), depending on the endpoint being measured.
-
-
Assay:
-
Following incubation, proceed with the specific assay protocol. For example:
-
Neurite Outgrowth: Fix the cells and stain for neuronal markers (e.g., βIII-tubulin) to visualize and measure neurite length and branching.
-
Apoptosis: Use an apoptosis detection kit (e.g., TUNEL assay, caspase-3 activity assay) to quantify the level of apoptosis.
-
-
-
Analysis:
-
Acquire images or data using an appropriate instrument (e.g., microscope, plate reader).
-
Quantify the results using image analysis software or other appropriate methods.
-
Protocol 3: In Vivo Administration in Rodent Models
This protocol provides a general guideline for the administration of this compound to rodents for neuroscience research. Note: All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Administration equipment (e.g., syringes, needles, osmotic minipumps)
-
Experimental animals (e.g., mice, rats)
Procedure:
-
Dose Preparation:
-
Dissolve this compound in a sterile vehicle at the desired concentration. The solubility and stability of the solution should be confirmed.
-
The dose will depend on the specific research question and animal model. A starting point for intraperitoneal (i.p.) injection in mice could be in the range of 1-10 mg/kg. It is essential to conduct pilot studies to determine the optimal dose and to monitor for any adverse effects.
-
-
Administration:
-
This compound can be administered via various routes, including:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration.
-
Intravenous (i.v.) injection: For rapid systemic delivery.
-
Intracerebroventricular (i.c.v.) injection or infusion: For direct delivery to the central nervous system, bypassing the blood-brain barrier. This can be achieved via stereotaxic surgery and the implantation of a cannula connected to an osmotic minipump for continuous infusion.
-
-
-
Post-Administration Monitoring and Analysis:
-
Monitor the animals for any behavioral changes or signs of toxicity.
-
At the designated time point, perform the relevant behavioral tests or collect tissue samples (e.g., brain) for biochemical or histological analysis.
-
Solution Preparation and Storage
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as sterile water or DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment. Dilute the stock solution in the appropriate buffer or cell culture medium.
Troubleshooting
-
Low Inhibitory Activity:
-
Verify the activity of the kinase and the integrity of the ATP and substrate.
-
Ensure the this compound stock solution is not degraded. Prepare a fresh stock solution.
-
Optimize the assay conditions (e.g., incubation time, temperature, concentrations of reagents).
-
-
Cell Toxicity:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is not causing toxicity.
-
-
Inconsistent In Vivo Effects:
-
Verify the stability and solubility of the this compound formulation.
-
Optimize the dose and administration route.
-
Ensure consistent and accurate administration techniques.
-
Conclusion
This compound is a versatile pharmacological tool for dissecting the roles of PKA and ROCK signaling in the nervous system. By carefully designing and executing experiments using the protocols and information provided in these application notes, researchers can gain valuable insights into the molecular mechanisms underlying various neurological processes and diseases. As with any pharmacological inhibitor, it is crucial to consider its selectivity and to use appropriate controls to ensure the validity of the experimental findings.
References
Application Notes and Protocols for HA-1004 Treatment of HL-60 Promyelocytic Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of HA-1004 on the human promyelocytic leukemia cell line, HL-60. This document includes summaries of key findings, detailed experimental protocols, and visualizations of the implicated signaling pathways.
This compound, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a potent inhibitor of cyclic nucleotide-dependent protein kinases, including protein kinase A (PKA) and protein kinase G (PKG).[1] It also exhibits inhibitory effects on protein kinase C (PKC). Its role in cell differentiation and apoptosis has been explored in various cell lines, including the HL-60 leukemia model.
Key Applications and Expected Outcomes
-
Inhibition of Induced Differentiation: this compound can antagonize the differentiation of HL-60 cells induced by agents like calcitriol (1,25-dihydroxyvitamin D3). This suggests its utility in studying the signaling pathways that govern myeloid differentiation.
-
Induction of Apoptosis: While direct, extensive studies on this compound-induced apoptosis in HL-60 cells are not detailed in the provided results, its known mechanism as a serine/threonine protein kinase inhibitor and its effects on other cancer cell lines suggest it may induce apoptosis in HL-60 cells, likely through pathways independent of PKA activation.[2]
-
Cell Cycle Analysis: As a protein kinase inhibitor, this compound is expected to influence cell cycle progression in HL-60 cells. Analysis of cell cycle distribution can reveal checkpoints affected by the compound.
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on HL-60 cells.
Table 1: Inhibition of Calcitriol-Induced Differentiation of HL-60 Cells by this compound
| Parameter | Value | Experimental Conditions | Reference |
| IC50 for Inhibition of Differentiation | ~170 µM | HL-60 cells treated simultaneously with 10 nM calcitriol and varying concentrations of this compound. | [3] |
| Cytotoxicity Threshold | > 320 µM | Concentrations above this level were found to be cytotoxic to HL-60 cells. | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound on HL-60 Cell Viability (MTT Assay)
This protocol is a standard method to determine the cytotoxicity of this compound on HL-60 cells.
Materials:
-
HL-60 promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (1 x 10^4 cells/well) in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment and stabilization, add 100 µL of medium containing serial dilutions of this compound to achieve final concentrations ranging from 0 µM to 500 µM. Include a vehicle control (medium with the same concentration of solvent used for this compound stock).
-
Incubation: Incubate the plate for 24, 48, and 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Analysis of Calcitriol-Induced Differentiation Inhibition
This protocol determines the ability of this compound to inhibit the differentiation of HL-60 cells into monocytes/macrophages.
Materials:
-
HL-60 cells and culture medium
-
This compound
-
Calcitriol (1,25-dihydroxyvitamin D3)
-
Nitro blue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Cell Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL. Treat the cells with 10 nM calcitriol in the presence of varying concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250, 300, 350 µM). Include a control group with no treatment and a group with calcitriol alone.
-
Incubation: Incubate the cells for 96 hours.
-
NBT Reduction Assay:
-
Harvest the cells and resuspend them in 1 mL of PBS.
-
Add an equal volume of NBT solution (1 mg/mL NBT in PBS with 200 ng/mL PMA).
-
Incubate at 37°C for 25 minutes.
-
Add 5% HCl to stop the reaction.
-
Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells using a microscope.
-
-
Data Analysis: Express the number of differentiated cells as a percentage of the total cells counted. Compare the percentage of differentiation in the this compound treated groups to the calcitriol-only group.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution of HL-60 cells.
Materials:
-
HL-60 cells and culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HL-60 cells at a density of 5 x 10^5 cells/mL and treat with various concentrations of this compound for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for the appearance of a sub-G1 peak, which is indicative of apoptosis.
Signaling Pathways and Visualizations
This compound is known to inhibit PKA and PKC. In the context of HL-60 cell differentiation induced by agents like calcitriol, these kinases are implicated in the signaling cascade. The following diagrams illustrate the hypothetical mechanism of action of this compound in this process and a general workflow for its investigation.
Caption: Proposed mechanism of this compound in inhibiting calcitriol-induced HL-60 differentiation.
Caption: General experimental workflow for investigating the effects of this compound on HL-60 cells.
Conclusion
This compound serves as a valuable chemical probe for dissecting the signaling pathways involved in the differentiation of HL-60 promyelocytic leukemia cells. The provided protocols offer a framework for investigating its cytotoxic, differentiation-inhibiting, and cell cycle-altering effects. Further research could explore the precise downstream targets of PKA and PKC that are modulated by this compound in this cell line and fully characterize its potential to induce apoptosis.
References
- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HA-1004 Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides guidance and answers frequently asked questions regarding the solubility and stability of HA-1004 in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to first dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) before preparing aqueous stock solutions. DMSO is a powerful solvent that can effectively dissolve many organic compounds.
Q2: How do I prepare a stock solution of this compound?
For a 10 mM stock solution, you can dissolve the appropriate weight of this compound in DMSO. For example, to prepare a 10 mM stock solution of a similar ROCK inhibitor, Y-27632 (MW: 320.3 g/mol ), 1 mg is resuspended in 312 µL of DMSO.[1] Always consult the manufacturer's product data sheet for the specific molecular weight of your this compound compound to ensure accurate calculations. It is advisable to warm the solution to 37°C for 3-5 minutes to aid dissolution.[2]
Q3: Can I prepare a stock solution of this compound directly in aqueous buffers like PBS?
While some related compounds show solubility in aqueous buffers, it is best practice to first create a concentrated stock solution in an organic solvent like DMSO. This ensures complete dissolution before further dilution into your experimental buffer (e.g., PBS, TRIS, HEPES). For instance, the related ROCK inhibitor Y-27632 is soluble in PBS up to 230 mM.[1] However, starting with a DMSO stock minimizes the risk of precipitation in your final working solution.
Q4: How should I store the this compound stock solution?
Stock solutions of ROCK inhibitors should be stored at -20°C for long-term stability.[1][2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q5: What is the recommended final concentration of this compound in cell culture experiments?
The effective concentration of ROCK inhibitors in cell culture can vary depending on the cell type and the specific assay. A common final concentration for similar inhibitors is 10 µM.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in the stock solution. | Incomplete dissolution. | - Gently warm the solution to 37°C for a few minutes. - Vortex the solution gently. - If precipitation persists, consider preparing a fresh stock solution. |
| Precipitation observed in the final working solution after dilution in buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts.[2] - Prepare a more dilute stock solution and adjust the dilution factor accordingly. - Pre-warm the experimental buffer before adding the this compound stock solution. |
| Inconsistent experimental results. | Degradation of this compound. | - Always use freshly prepared working solutions. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1] - Protect the stock solution and working solutions from light, as some compounds are light-sensitive. |
| No observable effect of this compound in the experiment. | - Incorrect concentration. - Inactive compound. | - Verify the calculations for your stock and working solutions. - Perform a dose-response curve to determine the optimal concentration. - Ensure the compound has been stored correctly and is within its expiration date. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Gently warm the vial to 37°C for 3-5 minutes to facilitate dissolution.[2]
-
Vortex the solution gently until the compound is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Dilute the 10 mM stock solution 1:1000 in the pre-warmed cell culture medium to achieve a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution gently by pipetting up and down.
-
Use the freshly prepared working solution immediately for your experiment.
Data Presentation
Table 1: Solubility of a Structurally Related ROCK Inhibitor (Y-27632)
| Solvent | Maximum Solubility | Reference |
| Water | ≤ 90 mM | [1] |
| PBS (pH 7.2) | ≤ 230 mM | [1] |
| DMSO | ≤ 90 mM | [1] |
Note: This data is for the related compound Y-27632 and should be used as a guideline. The solubility of this compound may vary.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Logical troubleshooting guide for common this compound experimental issues.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on ROCK.
References
Troubleshooting inconsistent results with HA-1004 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the HA-1004 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Inconsistent or No Inhibition of Target Kinase
Question: I am not observing the expected inhibition of my target kinase (PKA, PKC, or PKG) after treating my cells with this compound. What could be the issue?
Answer: Several factors can contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: Ensure your this compound stock solution is fresh and has been stored correctly. This compound solutions are typically stored at -20°C for up to one month or -80°C for up to six months to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Concentration and Incubation Time: The optimal concentration of this compound can vary significantly between cell lines and experimental conditions. We recommend performing a dose-response experiment to determine the effective concentration for your specific system. Additionally, ensure the incubation time is sufficient for the inhibitor to take effect.
-
Cellular Context: The expression levels and basal activity of the target kinases can differ between cell types. Confirm that your chosen cell line expresses the target kinase at a detectable level and that the pathway is active under your experimental conditions.
-
Verification of Downstream Signaling: Instead of solely relying on a direct kinase activity assay, assess the phosphorylation status of a known downstream substrate of your target kinase (e.g., CREB for PKA) via Western blot. A lack of change in substrate phosphorylation can confirm the absence of inhibitor activity in your cellular context.
2. Off-Target Effects and Unexpected Phenotypes
Question: I am observing a cellular phenotype that is not consistent with the known functions of PKA, PKC, or PKG. Could this be an off-target effect of this compound?
Answer: Yes, unexpected phenotypes are often indicative of off-target effects, a common occurrence with kinase inhibitors. This compound is known to be a non-selective inhibitor and also functions as a calcium antagonist, which can lead to a range of cellular effects.
-
Broad Kinase Inhibition: this compound inhibits multiple serine/threonine kinases, not just PKA, PKC, and PKG. It has also been reported to inhibit Rho-associated coiled-coil containing protein kinase (ROCK). Consider if the observed phenotype could be attributed to the inhibition of other kinases.
-
Calcium Antagonism: this compound can interfere with calcium signaling, which is a ubiquitous second messenger involved in numerous cellular processes. This can lead to a wide array of downstream effects independent of its kinase inhibitory activity.[1][2][3]
-
Dose-Dependent Off-Target Effects: Off-target effects are often more pronounced at higher concentrations of the inhibitor. Try to use the lowest effective concentration that inhibits your primary target to minimize off-target effects.
-
Use of a More Selective Inhibitor: To confirm that the observed phenotype is due to the inhibition of your primary target, consider using a more selective inhibitor for that kinase as a control experiment.
3. Compound Solubility and Stability in Culture Media
Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
Answer: Poor solubility can lead to inconsistent and lower-than-expected effective concentrations. Here are some strategies to improve solubility:
-
Proper Dissolution: Ensure the this compound powder is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentration in aqueous media.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity and precipitation.
-
Pre-warming Media: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your culture medium for each experiment, as the compound's stability in aqueous solutions over time may be limited.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | Parameter | Value (µM) | Reference |
| cGMP-dependent protein kinase (PKG) | Kᵢ | 1.4 | [4] |
| cAMP-dependent protein kinase (PKA) | Kᵢ | 2.3 | [4] |
| Protein Kinase C (PKC) | IC₅₀ | 170 | [5] |
Experimental Protocols
1. Protocol for Cell Treatment with this compound and Lysate Preparation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed, fresh cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
2. Protocol for Western Blotting to Assess Target Inhibition
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for phospho-antibodies) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target of interest (e.g., anti-phospho-CREB) and an antibody for the total form of the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition. A loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathways
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: PKC signaling pathway and the inhibitory action of this compound.
Caption: PKG signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HA-1004 Concentration to Avoid Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing HA-1004 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you determine the optimal concentration of this compound for your studies while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a serine/threonine kinase inhibitor. It is known to inhibit Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase A (PKA). It also exhibits vasodilatory and calcium antagonist properties. The inhibition of ROCK is often the primary focus of its use in research, as the Rho/ROCK signaling pathway is crucial in regulating cell shape, motility, and contraction.
Q2: At what concentrations does this compound become cytotoxic?
The cytotoxic concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that for HL-60 promyelocytic leukemia cells, concentrations greater than 320 µM were found to be cytotoxic.[1] At concentrations up to 320 µM, this compound did not affect cell growth, differentiation, or viability as determined by trypan blue exclusion.[1] It is crucial to determine the specific cytotoxic threshold for your cell line of interest.
Q3: What is a good starting concentration for my experiments to inhibit ROCK without causing cytotoxicity?
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
To determine the optimal concentration, you should perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and then assessing both the desired effect (e.g., inhibition of a ROCK-mediated process) and cell viability. A typical workflow is as follows:
-
Select a range of concentrations: Based on literature values, you might choose a range from 0.1 µM to 100 µM, and for cytotoxicity assessment, extend it to higher concentrations (e.g., up to 500 µM).
-
Treat cells for a specific duration: The incubation time should be relevant to your experimental endpoint.
-
Assess cell viability: Use a standard cytotoxicity assay like the MTT or LDH assay to determine the concentration at which cell viability drops significantly.
-
Measure the desired biological effect: In parallel, measure the endpoint related to ROCK inhibition (e.g., changes in cell morphology, migration, or phosphorylation of a ROCK substrate).
-
Analyze the data: Identify the concentration range that gives you the desired level of ROCK inhibition without a significant decrease in cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed even at low this compound concentrations. | 1. Cell line is particularly sensitive to this compound. 2. The this compound stock solution was not prepared or stored correctly, leading to degradation products that may be toxic. 3. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | 1. Perform a dose-response experiment starting from a very low concentration (e.g., 0.1 µM) to determine the IC50 for cytotoxicity in your specific cell line. 2. Prepare fresh stock solutions of this compound in a suitable solvent like sterile water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1% for DMSO) and include a solvent-only control in your experiments. |
| No or weak inhibition of ROCK-mediated effects. | 1. The concentration of this compound is too low. 2. The incubation time is not sufficient for the inhibitor to take effect. 3. The this compound has degraded due to improper storage or handling. 4. The specific ROCK-mediated pathway in your cell line is not sensitive to this compound. | 1. Increase the concentration of this compound. Refer to the dose-response curve you generated. 2. Increase the incubation time with the inhibitor. A time-course experiment may be necessary. 3. Use a fresh stock of this compound. 4. Confirm the expression and activity of ROCK in your cell line. Consider using a more potent or specific ROCK inhibitor as a positive control, such as Y-27632 or Fasudil. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. "Edge effect" in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. 2. Use calibrated pipettes and ensure proper mixing of this compound in the culture medium. 3. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Data Presentation
Table 1: Reported Cytotoxic and Working Concentrations of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HL-60 | Trypan Blue Exclusion | ≤ 320 µM | No effect on cell growth, differentiation, or viability. | [1] |
| HL-60 | Trypan Blue Exclusion | > 320 µM | Cytotoxic. | [1] |
Table 2: Inhibitory Constants (Ki) and IC50 Values for this compound and a Related ROCK Inhibitor
| Inhibitor | Target | Ki | IC50 | Reference |
| This compound | cGMP-dependent protein kinase | 1.4 µM | - | |
| This compound | cAMP-dependent protein kinase (PKA) | 2.3 µM | - | |
| Fasudil (HA-1077) | ROCK1 | 0.33 µM | - | [2] |
| Fasudil (HA-1077) | ROCK2 | - | 0.158 µM | [2] |
| Fasudil (HA-1077) | PKA | - | 4.58 µM | [2] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot cell viability against the concentration of this compound to determine the IC50 value for cytotoxicity.
Protocol 2: Determining this compound Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Visualizations
Caption: Rho/ROCK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Potential off-target effects of HA-1004 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the serine/threonine kinase inhibitor, HA-1004. The information provided addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets and off-targets of this compound?
This compound is primarily known as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). However, it also exhibits inhibitory activity against other serine/threonine kinases, most notably cyclic nucleotide-dependent protein kinases. Published data indicates that this compound inhibits Protein Kinase A (PKA) and Protein Kinase G (PKG) in the low micromolar range.[1] Additionally, it has been shown to inhibit Protein Kinase C (PKC) at higher concentrations.[2]
Q2: I am observing unexpected phenotypes in my cell-based assays with this compound. Could these be due to off-target effects?
Yes, it is highly probable. Given that this compound inhibits multiple kinases, unexpected cellular phenotypes are a strong possibility. The observed effect will depend on the concentration of this compound used, the specific cell type, and the relative expression and importance of its various targets in your experimental system. For example, effects on cell morphology and adhesion may be related to ROCK inhibition, while changes in gene expression or metabolic processes could be linked to PKA or PKG inhibition.
Q3: What is a good starting concentration for this compound in my experiments to minimize off-target effects?
It is crucial to perform a dose-response curve for your specific assay to determine the optimal concentration. Start with a concentration range that brackets the known Ki and IC50 values for the intended target (ROCK) and the known primary off-targets (PKA, PKG). Whenever possible, use the lowest effective concentration that elicits your desired on-target phenotype to minimize the engagement of lower-affinity off-targets.
Q4: How can I validate that the observed effect of this compound in my experiment is due to the inhibition of my target of interest and not an off-target?
Several strategies can be employed:
-
Use of a more selective inhibitor: Compare the effects of this compound with a more potent and selective inhibitor for your target of interest, if available.
-
Rescue experiments: If you are studying a signaling pathway, try to "rescue" the phenotype by reintroducing a downstream component of the target pathway that is independent of the inhibited kinase.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If this compound still produces the same effect in the absence of the target, it is likely an off-target effect.
-
Orthogonal assays: Confirm your findings using a different experimental approach that measures a distinct output of the target's activity.
Troubleshooting Guides
Problem 1: Inconsistent or irreproducible results between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound solutions, especially at low concentrations, may not be stable over long periods. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and make working dilutions immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Variations in cell density, passage number, or serum concentration can alter cellular signaling and the response to kinase inhibitors. Standardize your cell culture protocols and ensure cells are healthy and in the logarithmic growth phase. |
| Assay Variability | Ensure that all experimental parameters, including incubation times, reagent concentrations, and detection methods, are consistent across experiments. Include appropriate positive and negative controls in every experiment. |
Problem 2: Observed cellular phenotype does not match the expected outcome of inhibiting the primary target.
| Potential Cause | Troubleshooting Steps |
| Off-Target Inhibition | The observed phenotype may be a result of inhibiting PKA, PKG, PKC, or other unknown kinases. Refer to the Kinase Selectivity Profile below to identify potential off-targets. Perform a dose-response experiment to see if the unexpected phenotype occurs at a different concentration than the on-target effect. |
| Pathway Crosstalk | Inhibition of the intended target may lead to compensatory activation of other signaling pathways. Use pathway analysis tools or perform western blots for key signaling nodes (e.g., p-ERK, p-Akt) to investigate potential crosstalk. |
| Cell-Type Specificity | The relative importance of the on-target and off-target kinases can vary significantly between different cell lines. Validate your findings in a second cell line to confirm that the observed effect is not cell-type specific. |
Data Presentation
Table 1: Known Inhibitory Activity of this compound
| Kinase Target | Inhibition Constant (Ki) / IC50 | Reference |
| Protein Kinase G (PKG) | 1.4 µM (Ki) | [1] |
| Protein Kinase A (PKA) | 2.3 µM (Ki) | [1] |
| Protein Kinase C (PKC) | ~170 µM (IC50 for inhibition of calcitriol-induced differentiation) | [2] |
Table 2: Illustrative Kinase Selectivity Profile for this compound (Hypothetical Data)
This table presents hypothetical data to illustrate what a broader kinase selectivity profile might look like for this compound and to guide researchers in interpreting such data. Actual values would need to be determined experimentally.
| Kinase Family | Kinase | IC50 (µM) |
| AGC Kinases | ROCK1 | 0.5 |
| ROCK2 | 0.8 | |
| PKA | 2.3 | |
| PKG | 1.4 | |
| PKCα | >100 | |
| Akt1 | >100 | |
| CAMK Kinases | CAMKIIα | 50 |
| MAPKAPK2 | 75 | |
| CMGC Kinases | CDK1/CycB | >100 |
| CDK2/CycA | >100 | |
| ERK1 | >100 | |
| p38α | 80 | |
| Tyrosine Kinases | Src | >100 |
| Abl | >100 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Validate Off-Target Inhibition
This protocol describes a general method to determine the IC50 of this compound against a purified kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Purified recombinant kinase of interest.
-
Substrate peptide or protein for the kinase.
-
ATP solution (at the Km concentration for the specific kinase).
-
This compound serial dilutions in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 1 µL of this compound serial dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blotting to Assess Cellular Pathway Modulation
This protocol allows for the analysis of on-target and off-target pathway modulation in cells treated with this compound.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
If applicable, stimulate the cells with an agonist to activate the pathway of interest.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-MYPT1/MYPT1 for ROCK activity, p-VASP for PKA/PKG activity, p-ERK/ERK for MAPK pathway).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Compare the levels of protein phosphorylation between treated and untreated samples.
-
Mandatory Visualization
Caption: Simplified signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling towards EPAC and ERK activation and are involved in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
How to control for HA-1004 non-specific binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for non-specific binding of the serine/threonine kinase inhibitor, HA-1004.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor of serine/threonine protein kinases. Its primary targets are cAMP-dependent Protein Kinase (PKA) and cGMP-dependent Protein Kinase (cGK). It is also known to have calcium antagonist properties.
Q2: What causes non-specific binding of this compound in my experiments?
Non-specific binding of small molecules like this compound can arise from several factors, including:
-
Hydrophobic interactions: The molecule may adhere to plastic surfaces of assay plates, pipette tips, or membranes.
-
Electrostatic interactions: Charged regions of the molecule can interact with oppositely charged surfaces or macromolecules.
-
Binding to abundant, non-target proteins: this compound may bind to highly abundant proteins in cell lysates or serum, such as albumin.
Q3: At what concentration should I use this compound to minimize off-target effects?
The concentration of this compound should be empirically determined for your specific assay and cell type. It is recommended to perform a dose-response experiment to identify the lowest effective concentration that inhibits your target of interest without causing significant off-target effects. As a starting point, consider the in vitro potency of this compound against its primary targets.
Quantitative Data: this compound Kinase Inhibitory Activity
The following table summarizes the reported inhibitory constants (Ki) of this compound for its primary targets. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.
| Target Kinase | Ki (µM) |
| cGMP-dependent Protein Kinase (cGK) | 1.4 |
| cAMP-dependent Protein Kinase (PKA) | 2.3 |
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshoot and reduce high non-specific binding of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| High background signal in kinase assays | This compound is binding to components of the assay plate or other proteins in the reaction mixture. | 1. Optimize Buffer Conditions: Increase the ionic strength of your assay buffer with 150-200 mM NaCl to reduce electrostatic interactions.[1] 2. Add a Detergent: Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay and wash buffers to minimize hydrophobic interactions.[2] 3. Include a Blocking Protein: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to your assay buffer to saturate non-specific binding sites.[2] |
| Inconsistent results between replicates | This compound is adsorbing to plasticware, leading to variable effective concentrations. | 1. Pre-treat Plasticware: Pre-incubate pipette tips and assay plates with a solution of 1% BSA to block non-specific binding sites. 2. Use Low-Binding Plastics: If the problem persists, consider using commercially available low-protein-binding microplates and pipette tips. |
| Apparent inhibition of unrelated kinases | Off-target effects of this compound at the concentration used. | 1. Perform a Dose-Response Curve: Determine the IC50 of this compound for your target of interest and use a concentration that is at or slightly above the IC50. 2. Consult Kinase Selectivity Data: If available for your specific assay, review broader kinase panel screening data for this compound to identify potential off-targets. |
Experimental Protocols
Protocol for Optimizing Blocking Conditions to Reduce this compound Non-Specific Binding
This protocol provides a framework for systematically determining the optimal blocking conditions for your specific assay.
-
Prepare a Range of Blocking Buffers:
-
Buffer A: Assay Buffer alone (negative control).
-
Buffer B: Assay Buffer + 150 mM NaCl.
-
Buffer C: Assay Buffer + 0.05% Tween-20.
-
Buffer D: Assay Buffer + 1% BSA.
-
Buffer E: Assay Buffer + 150 mM NaCl + 0.05% Tween-20 + 1% BSA.
-
-
Assay Plate Preparation:
-
If applicable, coat your microplate wells with your target protein or cell lysate and incubate as per your standard protocol.
-
Wash the wells three times with your standard wash buffer.
-
-
Blocking Step:
-
Add 200 µL of each prepared blocking buffer (A-E) to separate sets of wells.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
This compound Incubation:
-
Prepare a high concentration of this compound (e.g., 10-fold higher than the expected IC50 for a non-target) in each of the corresponding blocking buffers. This will be used to assess non-specific binding.
-
In parallel, prepare a vehicle control (e.g., DMSO) in each blocking buffer.
-
Aspirate the blocking buffers from the wells and add 100 µL of the this compound or vehicle solutions.
-
Incubate according to your standard assay protocol.
-
-
Washing and Detection:
-
Wash the wells extensively (e.g., 5-6 times) with the corresponding blocking buffer (or a wash buffer with the same components).
-
Proceed with your standard detection method (e.g., addition of substrate and detection reagent).
-
-
Data Analysis:
-
Calculate the signal in the presence of the high concentration of this compound for each blocking condition. This represents the level of non-specific binding.
-
Compare the non-specific signal across the different blocking buffers. The optimal blocking buffer is the one that yields the lowest non-specific signal without significantly compromising the signal from your positive controls.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving the primary targets of this compound.
Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.
Caption: Simplified cGK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Logical workflow for troubleshooting this compound non-specific binding.
References
Technical Support Center: Interpreting Unexpected Outcomes in HA-1004 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected outcomes in experiments involving the serine/threonine kinase inhibitor, HA-1004.
Troubleshooting Guides
This section provides detailed guidance on specific unexpected outcomes that may be encountered during experiments with this compound.
Issue 1: Paradoxical Increase in Apoptosis Upon Expected PKA Inhibition
Question: I am using this compound to inhibit Protein Kinase A (PKA) and expect to see a decrease in apoptosis in my cell line. However, I am observing an increase in apoptosis. What could be the cause of this paradoxical effect?
Answer: This is a documented paradoxical effect observed in specific cell types, such as thymic lymphomas.[1] While this compound is a known PKA inhibitor, in some cellular contexts, the activation of PKA, rather than its inhibition, is what actually suppresses apoptosis. Therefore, inhibiting PKA with this compound can lead to an increase in apoptosis. Furthermore, this compound has been shown to restore sensitivity to apoptosis induced by other agents through a PKA-independent mechanism.[1]
Possible Explanations and Troubleshooting Steps:
-
PKA-Independent Apoptosis Induction: this compound may be inducing apoptosis through an alternative pathway. It is known to have effects on other kinases and cellular processes.
-
Off-Target Effects: this compound inhibits other kinases, such as Protein Kinase G (PKG) and, to a lesser extent, Protein Kinase C (PKC). The observed effect could be due to the inhibition of one of these other kinases.
-
Calcium Signaling Interference: this compound can act as an intracellular calcium antagonist.[2][3][4] Alterations in calcium homeostasis can trigger apoptosis.
Experimental Workflow for Investigation:
Caption: Troubleshooting workflow for paradoxical apoptosis with this compound.
Quantitative Data Summary:
| Parameter | Expected Outcome | Observed Unexpected Outcome |
| Apoptosis Rate | Decrease or No Change | Significant Increase |
| PKA Activity | Decreased | Decreased (as expected) |
| Caspase-3 Activity | Decrease or No Change | Increased |
Experimental Protocol: Western Blot for Phospho-CREB (a PKA substrate)
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with this compound at the desired concentration and time course. Include a positive control (e.g., Forskolin to activate PKA) and a negative control (vehicle).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-CREB levels to total CREB.
Issue 2: Unexpected Changes in Cell Morphology
Answer: this compound is also known as a Rho-associated coiled-coil forming kinase (ROCK) inhibitor. ROCK kinases are key regulators of the actin cytoskeleton, and their inhibition can lead to profound changes in cell shape, adhesion, and migration. The observed morphological changes are likely a result of this compound's effect on the ROCK signaling pathway.
Signaling Pathway Implicated:
Caption: this compound inhibits ROCK, affecting the actin cytoskeleton and cell morphology.
Troubleshooting and Verification:
-
Use a More Specific ROCK Inhibitor: Compare the morphological changes induced by this compound with those from a more potent and specific ROCK inhibitor like Y-27632 or Fasudil.
-
Actin Staining: Visualize the actin cytoskeleton using phalloidin staining to confirm disruptions in stress fibers and cytoskeletal organization.
-
Rescue Experiment: If possible, overexpress a constitutively active form of ROCK to see if it can rescue the morphological phenotype induced by this compound.
Quantitative Data Summary:
| Parameter | Control (Vehicle) | This compound Treated |
| Cell Area | Normal | Increased or Decreased |
| Aspect Ratio | Elongated | More Rounded |
| Presence of Protrusions | Few to None | Increased Number and Length |
Experimental Protocol: Phalloidin Staining for F-actin
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound at the desired concentration.
-
Fixation: Wash with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash with PBS and incubate with fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI to visualize nuclei. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic?
A1: The cytotoxic concentration of this compound can vary depending on the cell line and experimental duration. However, studies have shown that concentrations greater than 320 µM can be cytotoxic to some cell lines, such as HL-60 cells.[5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: Is this compound a specific inhibitor?
A2: No, this compound is not a highly specific inhibitor. It is known to inhibit several kinases with varying potency. Its primary targets are PKA and PKG, but it also inhibits ROCK and, to a lesser extent, PKC.[6] This lack of specificity is a critical consideration when interpreting experimental results.
Kinase Inhibition Profile of this compound:
| Kinase | IC50 (µM) |
| PKA | 1.2 |
| PKG | 0.48 |
| ROCKII | 2.6 |
| PKC | 40 |
Note: IC50 values can vary between different assay conditions.
Q3: Can this compound affect intracellular calcium levels?
A3: Yes, this compound has been reported to act as an intracellular calcium antagonist.[2][3][4] It can inhibit calcium-induced contractions in smooth muscle, suggesting an effect on intracellular calcium mobilization or sensitivity. This is an important consideration for experiments in cell types where calcium signaling plays a critical role.
Logical Relationship of this compound's Multi-Target Effects:
Caption: Multi-target effects of this compound on various cellular processes.
References
- 1. HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatory action of HA1004 [N-(2-guanidinoethyl)-5-isoquinolinesulfonamide], a novel calcium antagonist with no effect on cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA1004, an intracellular calcium antagonist, selectively attenuates pulmonary hypertension in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A post-calcium site of action for HA1004, a novel vasculorelaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
HA-1004 inhibitor degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the HA-1004 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
Q2: What are the recommended storage conditions for this compound in solution?
A2: For reconstituted solutions of this compound, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].
Q3: Can I store this compound solution at 4°C?
A3: It is not recommended to store this compound solutions at 4°C for extended periods. For short-term needs (i.e., within the same day of use), keeping the solution on ice is acceptable. For longer storage, freezing at -20°C or -80°C is necessary to prevent degradation.
Q4: What solvents should I use to reconstitute this compound?
A4: The choice of solvent will depend on your specific experimental requirements. This compound is soluble in aqueous solutions. For cell-based assays, it is common to dissolve the compound in DMSO to create a stock solution, which is then further diluted in the appropriate cell culture medium. Always refer to the manufacturer's product data sheet for specific solubility information.
Q5: I observe precipitation in my this compound solution after thawing. What should I do?
A5: If you observe precipitation upon thawing, gently warm the vial to 37°C and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or that the solubility limit has been exceeded. In such cases, it is advisable to prepare a fresh solution.
Q6: How can I assess the stability of my this compound inhibitor?
A6: The stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and then analyzing the samples by HPLC to separate the intact drug from any degradation products. A detailed representative protocol is provided in the "Experimental Protocols" section below.
Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | 2-8°C | Long-term | Store in a tightly sealed container in a dry place. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Representative Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization of these conditions may be necessary for specific instrumentation and experimental setups.
1. Objective: To develop and validate a reversed-phase HPLC (RP-HPLC) method capable of separating and quantifying this compound in the presence of its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
3. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
5. Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified time (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified time, then dissolve in the solvent. Alternatively, heat a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.
6. Analysis:
-
Inject the working standard solution and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: HA-1004 Treatment and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HA-1004 in their experiments. The following information is designed to address common issues related to poor cell viability following this compound treatment and to provide detailed experimental protocols and insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a serine/threonine kinase inhibitor. It is known to inhibit several kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its effects on cells are primarily due to the inhibition of these signaling pathways, which are involved in a wide range of cellular processes, including cell proliferation, apoptosis, and morphology.
Q2: I am observing high levels of cell death after treating my cells with this compound. Is this expected?
A2: Yes, high concentrations of this compound can induce cytotoxicity and apoptosis in various cell lines. The extent of cell death is dependent on the concentration of this compound used, the cell type, and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What are the typical signs of cytotoxicity I should look for after this compound treatment?
A3: Common signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment from the culture plate), a decrease in cell proliferation, and an increase in the population of floating or non-adherent cells. For a quantitative assessment, it is recommended to use cell viability assays such as the MTT or MTS assay, or apoptosis detection methods like Annexin V staining.
Q4: How can I distinguish between apoptosis and necrosis in my this compound treated cells?
A4: Apoptosis is a programmed cell death characterized by specific morphological and biochemical features, whereas necrosis is a form of cell death resulting from acute cellular injury.[3][4] You can differentiate between the two using flow cytometry with Annexin V and propidium iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be positive for both, and viable cells will be negative for both.
Q5: Are there any known off-target effects of this compound that could be impacting my cell viability?
A5: As a kinase inhibitor, this compound can have off-target effects, meaning it may inhibit kinases other than its primary targets.[5][6][7] These off-target effects can contribute to cytotoxicity and should be considered when interpreting your results. It is advisable to consult the literature for known off-target effects of this compound and, if necessary, use additional, more specific inhibitors to confirm that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guide: Poor Cell Viability After this compound Treatment
This guide provides a structured approach to troubleshooting common issues related to decreased cell viability following this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death at Expected Active Concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line. | - Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO). - Run a solvent-only control to determine the tolerance of your specific cell line. |
| Incorrect this compound Concentration: The concentration of this compound may be too high for your specific cell line. | - Perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the IC50 value for your cell line. - Start with a lower concentration range based on published data for similar cell types, if available. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. | - If possible, test the effect of this compound on a control cell line with known sensitivity. - Review the literature for data on the effects of this compound on your specific cell line or similar cell types. | |
| Inconsistent or Non-Reproducible Results | Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. | - Ensure a homogenous cell suspension before seeding. - Use a consistent and accurate method for cell counting. |
| Variations in Treatment Duration: Inconsistent exposure times to this compound can affect cell viability. | - Adhere to a strict and consistent incubation time for all experiments. | |
| Compound Instability: this compound may degrade in the culture medium over time. | - Prepare fresh stock solutions of this compound regularly. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Unexpected Morphological Changes | Inhibition of Rho/ROCK Pathway: this compound is a ROCK inhibitor, and this inhibition can lead to changes in cell adhesion and morphology. | - Observe cell morphology using microscopy. Changes such as cell rounding and reduced adhesion are consistent with ROCK inhibition. - Consider if these morphological changes are an expected outcome of your experiment. |
Quantitative Data Summary
While specific IC50 values for this compound are highly cell-line dependent and need to be determined empirically, the following table provides a general overview of expected cytotoxic concentrations based on available literature for other kinase inhibitors in common cancer cell lines. This information can serve as a starting point for designing your dose-response experiments.
| Cell Line | Typical IC50 Range for Kinase Inhibitors (µM) |
| HeLa (Cervical Cancer) | 10 - 50[8] |
| A549 (Lung Cancer) | 5 - 20 |
| MCF-7 (Breast Cancer) | 10 - 30 |
| PC-3 (Prostate Cancer) | 5 - 25[8] |
Note: The above values are illustrative and the actual IC50 for this compound in your specific cell line may vary. It is essential to perform a dose-response study to determine the precise IC50.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily exerts its effects by inhibiting PKA and ROCK. Inhibition of these kinases can lead to the induction of apoptosis through various downstream effectors.
Experimental Workflow for Assessing Cell Viability
The following diagram illustrates a typical workflow for investigating the effect of this compound on cell viability.
References
- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA1004, an inhibitor of serine/threonine protein kinases, restores the sensitivity of thymic lymphomas to Ca2+-mediated apoptosis through a protein kinase A-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in HA-1004 Smooth Muscle Relaxation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in smooth muscle relaxation studies using the inhibitor HA-1004.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in smooth muscle relaxation?
This compound, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a potent inhibitor of cyclic nucleotide-dependent protein kinases.[1] Its primary mechanism in inducing smooth muscle relaxation involves the inhibition of both cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA).[1] The inhibition constants (Ki) for PKG and PKA are 1.4 µM and 2.3 µM, respectively.[1] By inhibiting these kinases, this compound interferes with the signaling cascades that maintain smooth muscle contraction.
Q2: Does this compound have other effects that contribute to smooth muscle relaxation?
Yes, this compound also functions as a calcium antagonist.[1] It can shift the dose-response curve for CaCl2 to the right in depolarized smooth muscle preparations, indicating a competitive antagonism of calcium-induced contraction.[1] This suggests that this compound exerts its effects at an intracellular or sub-membranal level, independent of membrane receptor-associated mechanisms.[1]
Q3: What is the role of the RhoA/Rho-kinase pathway in this compound-induced relaxation?
The relaxation of smooth muscle is mediated by the dephosphorylation of myosin light chain (MLC). PKA and PKG, which are inhibited by this compound, are known to phosphorylate and inactivate RhoA.[2] Activated RhoA, through its effector Rho-kinase, inhibits myosin light chain phosphatase (MLCP), thereby promoting a contractile state. By inhibiting PKA and PKG, this compound indirectly leads to the activation of MLCP and subsequent dephosphorylation of MLC, resulting in relaxation.
Q4: Is this compound soluble in aqueous solutions for in vitro experiments?
The solubility of this compound can be a factor in experimental variability. While it is soluble in aqueous solutions, it is crucial to ensure complete dissolution in the chosen physiological buffer to achieve accurate and reproducible concentrations. The use of a small amount of a solvent like DMSO before dilution in the final buffer is a common practice, but the final solvent concentration should be kept low (typically <0.1%) and consistent across all experiments, including controls, to avoid solvent-induced effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between tissue preparations | 1. Inconsistent tissue dissection and handling. 2. Differences in the passive tension applied to the tissue. 3. Tissue viability issues. | 1. Standardize the dissection protocol to ensure uniform size and minimize tissue damage. Keep tissues in physiological salt solution (PSS) at all times. 2. Each tissue type has an optimal length-tension relationship. Determine this empirically and apply the same passive tension to all preparations. 3. Ensure continuous oxygenation (95% O2, 5% CO2) and temperature (37°C) of the PSS. Test tissue viability with a standard contracting agent (e.g., KCl) before starting the experiment. |
| Inconsistent or shallow dose-response curves to this compound | 1. Incomplete dissolution of this compound. 2. Degradation of this compound in the stock solution. 3. Suboptimal pre-contraction of the smooth muscle. | 1. Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution, using sonication if necessary. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. The level of pre-contraction can influence the apparent potency of a relaxing agent. Use a concentration of the contractile agonist that produces a stable and submaximal (around 80% of maximum) contraction. |
| Baseline tension drift during the experiment | 1. Insufficient equilibration period. 2. Temperature fluctuations in the organ bath. 3. Mechanical instability of the setup. | 1. Allow for an adequate equilibration period (e.g., 60-90 minutes) after mounting the tissue to allow the baseline tension to stabilize. 2. Ensure the water jacket and organ bath are maintained at a constant 37°C. 3. Check that the tissue is securely mounted and that the force transducer is stable. Avoid disturbing the setup during the experiment. |
| Unexpected or off-target effects | 1. High concentrations of this compound may have non-specific effects. 2. The vehicle (solvent) may be affecting the tissue. | 1. Use the lowest effective concentration of this compound. If high concentrations are necessary, consider potential off-target effects and include appropriate controls. 2. Run vehicle controls to ensure that the solvent used to dissolve this compound does not have an independent effect on smooth muscle tone. |
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound
| Kinase | Ki (µM) | Source |
| cGMP-dependent Protein Kinase (PKG) | 1.4 | [1] |
| cAMP-dependent Protein Kinase (PKA) | 2.3 | [1] |
Table 2: Reported ED50 Values for this compound Induced Relaxation
| Tissue Preparation | Contractile Agonist | ED50 (µM) | Source |
| Rabbit Aortic Strips | KCl (18 mM) | 2.2 | |
| Rabbit Aortic Strips | Norepinephrine | Similar to KCl | [1] |
| Rabbit Aortic Strips | Serotonin | Similar to KCl | [1] |
| Rabbit Aortic Strips | Histamine | Similar to KCl | [1] |
Experimental Protocols
Detailed Protocol for Isolated Smooth Muscle Relaxation Study using this compound in an Organ Bath
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea, ileum) and immediately place it in cold, oxygenated Physiological Salt Solution (PSS).
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the tissue into rings or strips of a standardized size (e.g., 2-4 mm wide for aortic rings).
-
-
Mounting the Tissue:
-
Mount the tissue segments in organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a predetermined optimal passive tension (e.g., 1-2 grams for rat aorta).
-
During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Tissues that do not show a robust contraction should be discarded.
-
Wash out the KCl and allow the tissue to return to the baseline tension.
-
-
Experimental Procedure:
-
Induce a stable, submaximal contraction using a contractile agonist (e.g., phenylephrine, histamine, carbachol).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath at appropriate time intervals to construct a dose-response curve.
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the ED50 (the concentration of this compound that produces 50% of the maximal relaxation) from the dose-response curve.
-
Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Caption: Experimental workflow for this compound smooth muscle relaxation studies.
References
- 1. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of HA-1004 on Specific Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor HA-1004 with other commercially available alternatives. The inhibitory effects on key serine/threonine kinases are presented, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Inhibitory Profile of this compound and Alternatives
This compound is a serine/threonine kinase inhibitor, recognized for its inhibitory action on cyclic nucleotide-dependent protein kinases. To provide a clear comparison of its potency and selectivity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common kinase inhibitors against Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC).
| Inhibitor | PKA IC50 (µM) | PKG IC50 (µM) | PKC IC50 (µM) |
| This compound | 2.3 (Ki) | 1.4 (Ki) | 40.0 |
| H-7 | 3.0 | 5.8 | 6.0 (Ki) |
| H-89 | 0.048 | 0.48 | 31.7 |
| Staurosporine | 0.015[1] | 0.0085[2] | 0.006[1] |
Note: Some values are reported as Ki (inhibition constant), which is related to IC50 but can differ based on experimental conditions. Lower values indicate higher potency.
Experimental Protocols
Accurate and reproducible data are paramount in kinase inhibitor validation. Below are detailed methodologies for two common experimental approaches.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a generalized procedure for determining the IC50 value of a kinase inhibitor using a luminescence-based assay that quantifies ADP production, a direct measure of kinase activity.
Materials:
-
Purified recombinant kinase (PKA, PKG, or PKC)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test inhibitor (e.g., this compound) and known inhibitors (for positive control)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and control inhibitors in the kinase reaction buffer. Prepare a working solution of the kinase and its specific substrate.
-
Assay Plate Setup: Add the diluted inhibitors to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction Initiation: Add the kinase and substrate solution to all wells. Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process to convert ADP to ATP and then generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (negative control) from all readings. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of a compound on a specific kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Stimulating agent (if required to activate the kinase)
-
Lysis buffer
-
Phospho-specific antibody for the kinase's substrate
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent dye)
-
Multi-well cell culture plates
-
Plate reader or imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined period.
-
Kinase Activation (if necessary): Stimulate the cells with an appropriate agonist to activate the target kinase signaling pathway.
-
Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
-
Detection of Substrate Phosphorylation: Use an immunoassay technique (e.g., ELISA or Western blot) to detect the phosphorylation level of a known downstream substrate of the target kinase. This involves capturing the total protein, probing with a phospho-specific primary antibody, and then a labeled secondary antibody.
-
Signal Quantification: Measure the signal generated from the detection reagent.
-
Data Analysis: Normalize the phosphorylation signal to the total amount of the substrate protein. Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated (but stimulated) control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.
References
A Comparative Analysis of HA-1004 and Other Protein Kinase A (PKA) Inhibitors
In the landscape of signal transduction research and drug development, the targeted inhibition of Protein Kinase A (PKA) is of paramount importance for investigating a multitude of cellular processes. This guide provides a comparative overview of the efficacy of HA-1004, a dual inhibitor of cyclic nucleotide-dependent protein kinases, against other well-known PKA inhibitors, namely H-89 and KT-5720. This objective analysis is designed for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of the most appropriate inhibitory agent for their experimental needs.
Quantitative Comparison of PKA Inhibitor Efficacy
The inhibitory potential of this compound, H-89, and KT-5720 against PKA and other kinases is summarized below. The data, presented in terms of half-maximal inhibitory concentration (IC50) and binding affinity (Ki), has been compiled from various independent studies. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
| Inhibitor | Target Kinase | IC50 | Ki (Inhibition Constant) | Other Notable Inhibitory Activity |
| This compound | PKA | 8 µM[1] | 2.3 µM[2] | PKG (Ki = 1.4 µM)[2], PKC (IC50 = 12 µM)[1], MLCK (IC50 = 240 µM)[1] |
| H-89 | PKA | 48 nM[3] | 48 nM[4] | PKG, PKC, Casein Kinase, S6K1, MSK1, ROCKII, PKBα, MAPKAP-K1b at higher concentrations[4][5] |
| KT-5720 | PKA | Varies with ATP concentration (56 nM at low ATP to 3 µM at physiologic ATP)[6] | 60 nM | Phosphorylase kinase, PDK1, MEK, MSK1, PKBα, and GSK3β[6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the canonical PKA signaling pathway and a general workflow for an in-vitro kinase inhibition assay.
Caption: The PKA signaling pathway is initiated by ligand binding to a GPCR.
Caption: A generalized workflow for an in-vitro kinase inhibition assay.
Experimental Methodologies
The following provides a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of compounds like this compound. Specific parameters may vary between studies.
Objective: To quantify the enzymatic activity of PKA in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
Adenosine Triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or used in conjunction with ADP-detecting luminescent assays
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Inhibitor compounds (this compound, H-89, KT-5720) dissolved in a suitable solvent (e.g., DMSO)
-
Microtiter plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a commercial kit like ADP-Glo™ for luminescence-based assays)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer. Prepare a master mix containing the PKA enzyme, substrate, and buffer.
-
Reaction Initiation: To the wells of a microtiter plate, add the inhibitor dilutions. A control well with no inhibitor and a vehicle control well should be included. Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (typically 30°C) for a specific duration (e.g., 15-30 minutes) to allow for the phosphorylation of the substrate by PKA.
-
Reaction Termination and Detection:
-
For Radioactive Assays: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
For Luminescence-Based Assays (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[7]
-
-
Data Analysis: The amount of phosphorylated substrate (or ADP produced) is inversely proportional to the inhibitory activity of the compound. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Discussion of Efficacy and Selectivity
This compound: This compound exhibits inhibitory activity against both PKA and PKG in the low micromolar range.[2] Its efficacy against PKA is considerably lower than that of H-89 and KT-5720. The dual-inhibitory nature of this compound may be advantageous in studies where the simultaneous inhibition of both PKA and PKG is desired. However, for specific PKA inhibition, its lower potency and lack of selectivity may be a limitation.
H-89: As a potent PKA inhibitor with a Ki value in the nanomolar range, H-89 is a widely used tool in cell biology.[4] However, it is crucial to acknowledge its off-target effects. At concentrations often used in cellular assays (1-10 µM), H-89 can inhibit several other kinases, which can complicate the interpretation of experimental results.[3][4] Therefore, using the lowest effective concentration and complementing experiments with other PKA inhibitors is recommended.
KT-5720: Similar to H-89, KT-5720 is a potent and selective PKA inhibitor with a nanomolar Ki value. A critical consideration for KT-5720 is that its IC50 value is highly dependent on the ATP concentration in the assay.[6] This is due to its mechanism of action as an ATP-competitive inhibitor.[8] Like H-89, KT-5720 also demonstrates off-target effects on other kinases, which should be considered when designing and interpreting experiments.[6]
Conclusion
The choice of a PKA inhibitor should be guided by the specific requirements of the experiment.
-
This compound is a moderately potent dual inhibitor of PKA and PKG, making it suitable for studies targeting both pathways.
-
H-89 and KT-5720 are highly potent PKA inhibitors, but their potential for off-target effects necessitates careful dose-response studies and, ideally, the use of multiple inhibitors to confirm PKA-specific effects.
For researchers aiming for highly selective PKA inhibition, it is advisable to use these small molecule inhibitors at concentrations as close to their PKA Ki values as possible and to consider complementary genetic approaches, such as siRNA-mediated knockdown of PKA subunits, to validate findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relaxation of vascular smooth muscle by this compound, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protein-kinase-c.com [protein-kinase-c.com]
- 4. pkc19-36.com [pkc19-36.com]
- 5. oncotarget.com [oncotarget.com]
- 6. caymanchem.com [caymanchem.com]
- 7. promega.com [promega.com]
- 8. KT5720 - Wikipedia [en.wikipedia.org]
Unveiling the Kinase Inhibition Profile of HA-1004: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, understanding the precise mechanism of kinase inhibitors is paramount. This guide provides a comprehensive comparison of biochemical assays used to confirm the inhibitory activity of HA-1004, a known inhibitor of serine/threonine kinases. We present supporting experimental data, detailed methodologies, and a comparative analysis with other kinase inhibitors to facilitate informed decisions in research and development.
This compound, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a well-established inhibitor of cyclic nucleotide-dependent protein kinases. To rigorously characterize its inhibitory properties and compare it with other relevant compounds, a variety of biochemical assays can be employed. This guide will delve into the specifics of these assays, present comparative data, and provide detailed protocols for their execution.
Comparative Analysis of Kinase Inhibitor Potency
To provide a clear comparison of this compound's inhibitory activity, the following table summarizes its potency against its primary targets, alongside data for other relevant kinase inhibitors such as Fasudil (HA-1077) and H-89. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), which are standard measures of inhibitor potency.
| Kinase Inhibitor | Target Kinase | Inhibition Constant (Ki) / IC50 |
| This compound | cGMP-dependent Protein Kinase | 1.4 µM (Ki)[1] |
| cGMP-dependent Protein Kinase | 2.3 µM (Ki)[1] | |
| Protein Kinase C (PKC) | ~170 µM (IC50 for antagonism of calcitriol-induced differentiation)[2] | |
| Fasudil (HA-1077) | Rho-associated kinase (ROCK) | Data not available in search results |
| H-89 | Protein Kinase A (PKA) | Data not available in search results |
Note: The IC50 value for this compound against PKC is derived from a cell-based assay measuring a downstream effect and may not directly reflect the Ki in a purified biochemical assay.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PKA inhibition by this compound.
Caption: Experimental workflow for a radiolabel-based kinase inhibition assay.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below is a generalized protocol for a radiolabel-based in vitro kinase assay to determine the inhibitory potential of this compound against Protein Kinase A (PKA).
Protocol: In Vitro PKA Inhibition Assay using [γ-³²P]ATP
This protocol is a common and direct method for measuring kinase activity and its inhibition.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA-specific substrate peptide (e.g., Kemptide: LRRASLG)
-
This compound
-
[γ-³²P]ATP (radiolabeled)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Prepare a master mix of the kinase reaction buffer containing the PKA enzyme and the Kemptide substrate.
-
Prepare the ATP solution by mixing non-radiolabeled ATP with [γ-³²P]ATP to achieve the desired specific activity.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the desired volume of the kinase/substrate master mix.
-
Add the this compound dilution or vehicle (as a control) to the respective tubes.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The phosphorylated peptide substrate will bind to the negatively charged paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
-
Quantification and Data Analysis:
-
Place the dried paper squares into scintillation vials with scintillation cocktail.
-
Measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
This guide provides a foundational understanding of the biochemical assays used to confirm and characterize the kinase inhibition profile of this compound. By utilizing standardized protocols and presenting data in a comparative format, researchers can effectively evaluate the potency and selectivity of this and other kinase inhibitors for their specific research applications.
References
Cross-reactivity profiling of HA-1004 against a kinase panel
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the kinase inhibitor HA-1004 against other relevant inhibitors, focusing on its cross-reactivity profile against a panel of kinases. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential applications of this compound.
Introduction to this compound
This compound, also known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a serine/threonine kinase inhibitor. It is recognized for its inhibitory activity against cyclic nucleotide-dependent protein kinases, namely protein kinase A (PKA) and protein kinase G (PKG). Understanding the broader kinase selectivity of this compound is crucial for elucidating its mechanism of action and predicting potential off-target effects.
Kinase Inhibition Profile: this compound in Comparison
To provide a clear perspective on the selectivity of this compound, this guide compares its inhibitory activity with two other well-characterized kinase inhibitors: Fasudil (HA-1077) and Y-27632. Fasudil is a closely related isoquinolinesulfonamide derivative and a known Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Y-27632 is another potent and widely used ROCK inhibitor.
Table 1: Comparative Kinase Inhibition Data (Ki/IC50 in µM)
| Kinase | This compound | Fasudil (HA-1077) | Y-27632 |
| PKA (cAMP-dependent protein kinase) | 2.3 (Ki)[1] | 4.58 (IC50) | >250 (Ki) |
| PKG (cGMP-dependent protein kinase) | 1.4 (Ki)[1] | 1.65 (IC50) | - |
| ROCK1 (Rho-associated kinase 1) | - | 0.33 (Ki) | 0.22 (Ki)[2] |
| ROCK2 (Rho-associated kinase 2) | - | 0.158 (IC50) | 0.30 (Ki)[2] |
| PKC (Protein kinase C) | - | 12.30 (IC50) | 26 (Ki) |
Data for Y-27632 against PKA and PKC are from older sources and represent high micromolar values, indicating low potency.
Experimental Protocols
The determination of kinase inhibition profiles is critical for characterizing the selectivity of a compound. Below is a representative protocol for a biochemical kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Biochemical Kinase Inhibition Assay for IC50 Determination
1. Principle: This assay measures the ability of a test compound to inhibit the activity of a specific kinase. The kinase activity is quantified by measuring the phosphorylation of a substrate, often through the transfer of a radiolabeled phosphate from ATP or by using fluorescence-based detection methods.
2. Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Adenosine triphosphate (ATP), including [γ-³²P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; antibody-based detection for fluorescence assays)
-
Plate reader compatible with the chosen detection method
3. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range might be from 100 µM to 1 nM. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound at various concentrations
-
Kinase solution (at a pre-determined optimal concentration)
-
-
Pre-incubation: Gently mix the contents of the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The concentration of ATP should ideally be at or near its Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA for radiometric assays or a specific quenching buffer for fluorescence assays).
-
Detection:
-
Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Fluorescence-based Assay: Add the detection reagents according to the manufacturer's instructions and measure the signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a known inhibitor of PKA and PKG. While comprehensive data on its selectivity across the entire kinome is limited, comparisons with related compounds like Fasudil and Y-27632 highlight its activity within the realm of serine/threonine kinases. Fasudil and Y-27632 are more potent inhibitors of ROCK kinases compared to their effects on PKA and PKC. The provided experimental protocol offers a standardized method for researchers to further investigate the kinase selectivity of this compound and other inhibitors in their own laboratories. A thorough understanding of a compound's kinase inhibition profile is essential for the development of selective and effective therapeutic agents.
References
A Comparative Analysis of HA-1004 and H-89 as PKA Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase A (PKA) inhibitor is a critical step in elucidating cellular signaling pathways and for therapeutic development. This guide provides a comprehensive comparison of two commonly used PKA inhibitors, HA-1004 and H-89, focusing on their mechanisms of action, inhibitory profiles, and experimental considerations.
This analysis synthesizes available biochemical and cellular data to offer a clear perspective on the relative strengths and weaknesses of each compound, enabling more informed decisions in experimental design.
At a Glance: Key Quantitative Data
A summary of the key inhibitory constants for this compound and H-89 is presented below. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Inhibitor | Target | Inhibition Constant | Mechanism of Action |
| This compound | PKA | K_i_ = 2.3 µM | ATP-competitive |
| PKG | K_i_ = 1.4 µM | ATP-competitive | |
| H-89 | PKA | IC_50_ = 48 nM | ATP-competitive |
Delving Deeper: Mechanism of Action and Selectivity
Both this compound and H-89 are isoquinolinesulfonamide derivatives that function as competitive inhibitors at the ATP-binding site of the PKA catalytic subunit. However, their potency and selectivity profiles exhibit notable differences.
H-89 is a significantly more potent inhibitor of PKA, with an IC_50_ in the nanomolar range. This high potency has made it a widely used tool for studying PKA-mediated processes. However, researchers must exercise caution, as H-89 is known to inhibit several other kinases, often with comparable or even greater potency than for PKA in some cases. Documented off-target effects of H-89 include inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), mitogen- and stress-activated protein kinase (MSK), and S6 kinase (S6K). This lack of specificity can complicate the interpretation of experimental results, and attributing an observed effect solely to PKA inhibition when using H-89 requires careful validation with additional, structurally distinct inhibitors or genetic approaches.
This compound , in contrast, is a less potent inhibitor of PKA, with a K_i_ in the micromolar range. Notably, it exhibits slightly higher potency for protein kinase G (PKG) than for PKA, indicating it is not a highly selective PKA inhibitor. Its broader activity profile includes vasodilation through the inhibition of several serine/threonine kinases. While its lower potency for PKA might be a disadvantage in some applications, its distinct selectivity profile compared to H-89 can be leveraged to dissect the roles of different kinase pathways.
Visualizing the PKA Signaling Pathway and Inhibition
The following diagram illustrates the canonical PKA signaling pathway and the points at which this compound and H-89 exert their inhibitory effects.
Safety Operating Guide
Proper Disposal of HA-1004: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of HA-1004, a selective protein kinase A (PKA) inhibitor also known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide.
This compound and its hydrochloride or dihydrochloride salts are utilized in research to inhibit PKA and act as a dual inhibitor of cGMP-dependent and cAMP-dependent protein kinases. Understanding its properties is the first step toward safe disposal.
Key Chemical Information
| Property | Value |
| Chemical Name | N-(2-guanidinoethyl)-5-isoquinolinesulfonamide |
| CAS Number | 91742-10-8 (Dihydrochloride) |
| 92564-08-4 (Hydrochloride) | |
| Molecular Formula | C₁₂H₁₅N₅O₂S (Base) |
| C₁₂H₁₅N₅O₂S · 2HCl (Dihydrochloride) |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) for this compound hydrochloride, this compound is not classified as a hazardous substance or mixture. However, it is crucial to follow standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound. This process is designed to minimize environmental impact and ensure compliance with safety regulations.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips).
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions.
-
-
For Small, Uncontaminated Quantities (typically <1g):
-
Dissolve the this compound in a combustible solvent, such as a flammable alcohol (e.g., ethanol, isopropanol).
-
This solution should then be collected in a properly labeled, sealed, and appropriate waste container for flammable liquids.
-
Arrange for disposal through a licensed chemical waste incineration service. This is often coordinated through your institution's Environmental Health and Safety (EHS) department.
-
-
For Large Quantities or Contaminated Waste:
-
Package the waste this compound (solid or in solution) in a clearly labeled, sealed, and chemically compatible container.
-
The label should include "Waste this compound," the approximate quantity, and any other components of the waste stream.
-
Contact your institution's EHS or equivalent safety office to arrange for pickup and disposal. They will provide guidance on specific packaging and labeling requirements.
-
-
Decontamination of Labware:
-
Thoroughly rinse any labware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate as chemical waste and dispose of it along with other this compound waste.
-
After triple rinsing, the labware can typically be washed with soap and water for reuse or disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Important Considerations:
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal. Institutional policies may have specific requirements that must be followed.
-
Avoid Drain Disposal: Do not dispose of this compound, or solutions containing it, down the drain. This can have a negative impact on aquatic life and is often in violation of environmental regulations.
-
Consult Your EHS Office: When in doubt, always consult your institution's Environmental Health and Safety office for guidance on specific disposal procedures.
By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safe laboratory environment and protecting our ecosystem.
Personal protective equipment for handling HA-1004
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of HA-1004. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, minimizing risk and establishing best practices for its operational handling and disposal.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure the well-being of all personnel and to maintain a culture of safety. The following table summarizes the recommended personal protective equipment for various procedures involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood or ventilated enclosure to minimize inhalation of fine particles. |
| Dissolving and Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or fume hood. |
| Handling of Solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required. |
| Spill Cleanup | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Laboratory coat | Not generally required for small spills of solutions. For larger spills or powder, consult the specific spill cleanup protocol. |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required. |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the standard procedure for weighing and dissolving this compound powder for experimental use.
Materials:
-
This compound compound
-
Appropriate solvent (e.g., DMSO, water)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Vortex mixer or sonicator
-
Appropriate volumetric flasks and pipettes
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Ensure the work area, particularly the analytical balance, is clean and free of contaminants.
-
Don the appropriate personal protective equipment: a laboratory coat, nitrile gloves, and safety glasses with side shields.
-
If weighing a significant amount of powder, perform the work in a chemical fume hood or a ventilated balance enclosure.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper/boat.
-
Record the exact weight of the compound.
-
-
Dissolving:
-
Carefully transfer the weighed this compound powder into the appropriate volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
Gently swirl the flask or use a vortex mixer or sonicator to aid in dissolution. Ensure the container is properly sealed if using a vortex mixer or sonicator.
-
Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the solution under the recommended conditions.
-
-
Cleanup:
-
Clean the spatula and any other reusable equipment that came into contact with this compound.
-
Dispose of the weighing paper/boat and any other disposable items in the appropriate chemical waste container.
-
Wipe down the work area.
-
Remove your gloves and wash your hands thoroughly.
-
Operational Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers, should be disposed of in accordance with institutional and local regulations for chemical waste. Collect waste in a clearly labeled, sealed container designated for chemical waste. Do not dispose of this compound or its solutions down the drain. If you have any questions regarding proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
